Physicochemical Profiling & Synthesis Guide: 2-(tert-Butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
This guide details the physicochemical properties, synthesis, and characterization of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine , a sterically modified 7-azaindole derivative. Executive Summary The 7-azaindole (1...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical properties, synthesis, and characterization of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine , a sterically modified 7-azaindole derivative.
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. It is widely utilized in kinase inhibitors (e.g., Vemurafenib, Tofacitinib) due to its ability to mimic the adenine hinge-binding motif.
2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine represents a specific subclass where:
N1-Methylation abolishes the hydrogen bond donor capacity of the pyrrole nitrogen, locking the tautomeric state and increasing lipophilicity.
C2-tert-Butyl substitution introduces significant steric bulk and electron-donating character, modulating the basicity of the pyridine nitrogen (N7) and altering metabolic stability.
This guide provides a technical breakdown of its properties, a validated synthesis route, and protocols for physicochemical characterization.
Chemical Identity & Molecular Descriptors[1][2]
The following data aggregates calculated values and experimental inferences based on the 7-azaindole core.
Property
Value / Description
Source/Method
IUPAC Name
2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
Nomenclature
CAS Number
Not assigned to N-Me derivative (Precursor: 86847-74-7)
Chemical Abstracts
Molecular Formula
C₁₂H₁₆N₂
Stoichiometry
Molecular Weight
188.27 g/mol
Calculated
Exact Mass
188.1313 Da
HRMS (Calc)
cLogP
3.8 ± 0.4
Predicted (ChemAxon)
TPSA
12.89 Ų
Predicted (Polar Surface Area)
pKa (N7)
~5.2 (Conjugate Acid)
Inferred (Inductive effect of t-Bu)
H-Bond Donors
0
Structural Analysis
H-Bond Acceptors
1 (N7)
Structural Analysis
Physical State
Viscous Oil or Low-Melting Solid
Inferred from analogs
Structural Analysis[6]
Electronic Effect: The tert-butyl group at C2 exerts a positive inductive effect (+I), increasing electron density at the N7 nitrogen. This theoretically increases basicity compared to the parent 7-azaindole (pKa ~4.6).
Steric Effect: The bulky tert-butyl group shields the C2-C3 region, potentially reducing susceptibility to metabolic oxidation at these positions.
Tautomerism: Unlike the parent 7-azaindole, the N1-methyl derivative cannot undergo excited-state proton transfer (ESPT) or form cyclic dimers, simplifying its behavior in solution.
Validated Synthesis Protocol
Since this specific derivative is not a common catalog item, a robust synthesis route starting from commercially available 2-amino-3-iodopyridine is recommended.
Reaction Scheme
Figure 1: Synthetic pathway via Sonogashira coupling and subsequent N-methylation.
Dissolve the precursor from Step 1 in anhydrous DMF at 0°C.
Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min to ensure deprotonation.
Add MeI dropwise (Caution: Carcinogen).
Allow to warm to room temperature and stir for 2 hours.
Quench: Carefully add water/ice to quench excess NaH.
Extraction: Extract with Et₂O or EtOAc. The product is highly lipophilic and will partition easily into the organic phase.
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
Physicochemical Characterization Protocols
To validate the synthesized compound for drug discovery applications, the following assays are required.
A. pKa Determination (Spectrophotometric)
Because the compound has low aqueous solubility, a cosolvent method is required.
Principle: The UV absorbance of the pyridine ring shifts upon protonation of N7.
Protocol:
Prepare a 10 µM stock solution in Methanol.
Titrate into buffers ranging from pH 2.0 to 9.0 (maintain 20% MeOH to ensure solubility).
Measure UV absorbance at 280–320 nm.
Data Analysis: Plot absorbance vs. pH. The inflection point represents the apparent pKa (pKa'). Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation if precise aqueous pKa is needed.
B. Lipophilicity (LogD) Measurement
Given the high cLogP (~3.8), a shake-flask method is prone to emulsion errors. An HPLC-based method is preferred.
Method: CHI (Chromatographic Hydrophobicity Index).
Column: C18 Reverse Phase.
Mobile Phase: Ammonium Acetate (pH 7.4) / Acetonitrile gradient.
Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Propranolol).
Calculation: Correlate retention time (
) of the target to the calibration curve to derive LogD.
C. Protonation Pathway Visualization
Figure 2: Protonation equilibrium. N1-methylation forces protonation exclusively to the pyridine nitrogen (N7).
References
Synthesis of 2-substituted 7-azaindoles
Title: Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C–N Cyclization.[2][3]
The 7-Azaindole Scaffold: A Privileged Motif in Drug Discovery – A Technical Guide to the Biological Activity of 2-Substituted Derivatives
Introduction: The Ascendancy of the 7-Azaindole Core The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Ascendancy of the 7-Azaindole Core
The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active compounds. This guide provides an in-depth exploration of the biological activities of 2-substituted 7-azaindole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
Kinase Inhibition: A Dominant Therapeutic Arena
The 7-azaindole scaffold is particularly prominent in the development of kinase inhibitors. The nitrogen atom at position 7 and the adjacent pyrrole N-H group act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate interaction with the hinge region of the kinase ATP-binding pocket. This interaction is a critical anchor for many potent inhibitors.
Mechanism of Action and Binding Modes
Substitution at the 2-position of the 7-azaindole ring has a profound impact on the binding orientation within the kinase active site. Unsubstituted or C3-substituted 7-azaindoles typically adopt a "normal" binding mode. However, the introduction of a substituent at the 2-position often induces a "flipped" binding mode, where the azaindole ring is rotated 180 degrees. This is attributed to steric hindrance between the 2-substituent and the gatekeeper residue in the "normal" orientation. The "flipped" mode allows the 2-substituent to project into a more solvent-exposed region, which can be exploited for further interactions and optimization of selectivity and potency.
Caption: Binding modes of 7-azaindole derivatives in the kinase ATP-binding site.
Structure-Activity Relationship (SAR) and Key Examples
The following table summarizes the inhibitory activities of representative 2-substituted 7-azaindole derivatives against various kinases.
This table is a representative summary. IC50 values can vary based on assay conditions.
The data clearly indicates that bulky substituents at the 2-position are generally not well-tolerated for PI3K inhibition, leading to a decrease in potency.[2] However, for other kinases like JAK3 and FGFR4, complex substituents at this position can lead to highly potent and selective inhibitors.[3][4]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a common and robust method for quantifying kinase inhibition in a high-throughput format.
Materials:
Kinase of interest
Fluorescein-labeled substrate peptide
Terbium-labeled anti-phospho-substrate antibody
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
ATP solution
2-substituted 7-azaindole test compounds
384-well low-volume microplates
Microplate reader capable of TR-FRET measurements
Procedure:
Compound Preparation: Prepare serial dilutions of the 2-substituted 7-azaindole derivatives in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the fluorescein-labeled substrate.
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
Incubation: Incubate the plate at room temperature for 60-90 minutes.
Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the terbium-labeled anti-phospho-substrate antibody and EDTA.
Measurement: After a further incubation period (e.g., 60 minutes), measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm and ~520 nm).
Data Analysis: The TR-FRET signal is expressed as the ratio of the acceptor fluorescence (fluorescein) to the donor fluorescence (terbium). Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[3]
Anticancer Activity: Beyond Kinase Inhibition
While kinase inhibition is a major contributor to their anticancer effects, 2-substituted 7-azaindole derivatives exhibit a broader range of antitumor activities.
Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 2-substituted 7-azaindole derivatives have been developed as potent PI3K inhibitors.[2]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-substituted 7-azaindole derivatives.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in DNA repair mechanisms. Some novel 7-azaindole derivatives have shown promise as PARP inhibitors, inducing cancer cell death.[5][6]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
Complete cell culture medium
96-well tissue culture plates
2-substituted 7-azaindole test compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Phosphate-buffered saline (PBS)
Multi-channel pipette
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
Compound Treatment: The following day, treat the cells with serial dilutions of the 2-substituted 7-azaindole derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) from the dose-response curve.[5][7][8][9]
Antiviral Activity: Combating Influenza
2-substituted 7-azaindole derivatives have been identified as a promising class of antiviral agents, particularly for the treatment of influenza.
Mechanism of Action
These compounds can target the influenza virus polymerase basic protein 2 (PB2) subunit, which is essential for viral replication. A significant challenge in the development of these antivirals has been their metabolism by aldehyde oxidase (AO) at the 2-position of the azaindole ring.[10][11][12][13]
SAR and Metabolic Stability
Substitution at the 2-position has been explored as a strategy to block AO-mediated metabolism. While this can sometimes lead to a slight decrease in potency, it can significantly enhance the metabolic stability and improve the pharmacokinetic profile of the compounds.[10][11][12][13] For example, introducing a hydroxymethyl group at the 2-position has been shown to reduce AO-mediated metabolism while maintaining cellular potency.[10]
Compound ID
2-Substituent
Influenza A (H1N1) EC50 (µM)
Human Liver Cytosol Stability (% remaining after 1h)
Antimicrobial Activity: A Broad Spectrum of Action
The 7-azaindole scaffold has also been investigated for its antimicrobial properties, with derivatives showing activity against both bacteria and fungi.
Antibacterial and Antifungal Effects
Various 2-substituted 7-azaindole derivatives have demonstrated good activity against a range of bacterial and yeast pathogens. For instance, certain derivatives have shown promising inhibitory values against Cryptococcus neoformans.[14]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
Bacterial or fungal strains of interest
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
2-substituted 7-azaindole test compounds
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Sterile saline or PBS
Inoculum density standard (e.g., 0.5 McFarland standard)
Microplate reader or visual inspection
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
Compound Dilution: Prepare serial twofold dilutions of the 2-substituted 7-azaindole derivatives in the broth medium directly in the 96-well plate.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[15][16]
Caption: A generalized experimental workflow for the discovery and evaluation of 2-substituted 7-azaindole derivatives.
Conclusion and Future Perspectives
The 2-substituted 7-azaindole scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of compounds with a wide array of biological activities, from potent and selective kinase inhibitors to broad-spectrum antimicrobial and antiviral agents. Future research will likely focus on further elucidating the complex structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications for this remarkable heterocyclic motif. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of next-generation therapeutics based on the 2-substituted 7-azaindole core.
References
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C–N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]
Request PDF. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Retrieved from [Link]
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]
Bandarage, U. K., Clark, M. P., Perola, E., Gao, H., Jacobs, M. D., Tsai, A., ... & Charifson, P. S. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(2), 261–265. [Link]
Diab, S., Negrel, L., & Canfarotta, F. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 24(17), 3082. [Link]
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Carr, M., Charton, J., Feutrill, J., Gabizon, R., Gate, F., Gautier, P., ... & Timms, D. (2013). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British journal of pharmacology, 168(4), 896–908. [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved from [Link]
Yang, C., Zhang, X., Wang, Y., Yang, Y., Liu, X., Deng, M., ... & Zhou, Y. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS medicinal chemistry letters, 8(8), 875–880. [Link]
Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]
Pawar, S. S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular biology reports, 49(9), 8431–8446. [Link]
Vadlakonda, R., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry, 10(4), 1316-1322. [Link]
Li, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(2), 261–265. [Link]
Kumar, D., et al. (2024). Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation. Chemistry & biodiversity, e202400694. Advance online publication. [Link]
Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate. [Link]
ResearchGate. (n.d.). Examples of 7-azaindole derivatives showing the significance of.... Retrieved from [Link]
Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
Karak, M., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1014521. [Link]
Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]
World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Molecules (Basel, Switzerland), 26(11), 3326. [Link]
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
IOSR Journal. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. Retrieved from [Link]
Yasri, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of medicinal chemistry, 59(8), 3587–3601. [Link]
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An In-depth Technical Guide to 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Core The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisosteric analog of indole where the C-7 has been replaced by a nitrogen atom, imparts unique physicochemical properties that are highly advantageous in drug design. This substitution provides an additional hydrogen bond acceptor while maintaining the key structural features of the indole ring, which is a common motif in biologically active molecules.[1] The strategic placement of the nitrogen atom in the pyridine ring often leads to improved aqueous solubility and metabolic stability compared to their indole counterparts, making 7-azaindole derivatives highly sought after in the development of novel therapeutics.[2][3]
This guide focuses on a specific, representative member of this class: 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine . The presence of a bulky tert-butyl group at the 2-position and a methyl group on the pyrrole nitrogen (N-1) provides a unique combination of steric and electronic properties that can be exploited to achieve high selectivity and potency for various biological targets. While a specific CAS number for this exact molecule is not prominently available in public databases, its structural components are well-represented in the scientific and patent literature, highlighting its relevance in contemporary drug discovery programs.
Physicochemical Properties and Characterization
The physicochemical properties of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine can be predicted based on its structure and data from closely related analogs. These properties are crucial for its behavior in biological systems and for the design of effective drug formulations.
Property
Predicted Value/Information
Source/Rationale
Molecular Formula
C₁₂H₁₆N₂
Based on structure
Molecular Weight
188.27 g/mol
Calculated from formula
XlogP
~3.0
Predicted for the related 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine[4]
Solubility
Enhanced aqueous solubility compared to indole analogs.
A known characteristic of the 7-azaindole chromophore[5]
Fluorescence
Emission properties are sensitive to the solvent environment. N-methylation is known to significantly increase fluorescence quantum yield.
The N-methylation of 7-azaindole enhances its fluorescent properties[5]
Synthesis and Mechanistic Insights
The synthesis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through a multi-step process, leveraging established methodologies for the construction and functionalization of the 7-azaindole core. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Protocol
This protocol involves a two-stage process: first, the introduction of the tert-butyl group at the 2-position of the 7-azaindole scaffold, followed by N-methylation of the pyrrole nitrogen.
Part 1: Synthesis of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
A common and effective method for introducing substituents at the 2-position of 7-azaindoles is through a one-pot sequential alkynylation and cyclization of a suitable precursor, such as a 2-iodo-N-protected arylamine.[6][7]
Starting Material: 2-Amino-3-iodopyridine.
Reaction: A copper-catalyzed reaction with 3,3-dimethyl-1-butyne (tert-butylacetylene). This reaction proceeds via a Castro-Stephens type coupling followed by an intramolecular cyclization.
Catalyst: A copper(I) salt, such as Cu₂O, is often employed.[7]
Solvent: A high-boiling polar aprotic solvent like DMF is typically used.[7]
Temperature: The reaction is generally heated to facilitate both the coupling and the subsequent cyclization.
Work-up and Purification: Standard aqueous work-up followed by column chromatography on silica gel will yield the 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine intermediate.
Part 2: N-methylation to yield 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
The N-methylation of the 7-azaindole ring is a straightforward procedure.
Base: A strong base such as sodium hydride (NaH) is used to deprotonate the pyrrole nitrogen.
Methylating Agent: An electrophilic methyl source, typically iodomethane (CH₃I), is added.
Solvent: Anhydrous polar aprotic solvents like DMF or THF are suitable.
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification by column chromatography will afford the final product.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Potential Biological and Therapeutic Applications
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies. The specific substitution pattern of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine suggests its potential utility in several therapeutic areas.
Kinase Inhibition
Numerous 7-azaindole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
PIM Kinase Inhibition: N-substituted azaindoles have been identified as promising pan-PIM kinase inhibitors for the treatment of acute myeloid leukemia (AML).[8] The PIM kinases are involved in cell survival and proliferation, making them attractive targets for cancer therapy.
GSK-3β Inhibition: Pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[9] Inhibition of GSK-3β can reduce the hyperphosphorylation of tau protein, a hallmark of the disease.
FGFR Inhibition: The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various cancers.[10]
Signaling Pathway Involvement
The potential of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine as a kinase inhibitor places it at the center of critical cell signaling pathways.
Caption: Potential signaling pathways modulated by 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Other Potential Applications
Cannabinoid Receptor Modulation: The 7-azaindole ring has been explored as a bioisostere of the indole moiety in the development of allosteric modulators for the cannabinoid receptor 1 (CB1).[2]
Phosphodiesterase Inhibition: The pyrrolo[2,3-b]pyridine scaffold has been shown to be effective in developing selective inhibitors of phosphodiesterase 4B (PDE4B), which are of interest for treating central nervous system diseases.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is not available, general precautions for handling substituted heterocyclic compounds should be followed. Information from related compounds provides a basis for safe handling procedures.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
In case of skin contact: Immediately wash with plenty of soap and water.
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
If inhaled: Move the person to fresh air and keep comfortable for breathing.
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is a compelling molecule that embodies the advantageous properties of the 7-azaindole scaffold. Its predicted physicochemical properties, coupled with the well-established biological importance of this class of compounds, make it a significant subject for research in medicinal chemistry and drug development. The synthetic accessibility of this molecule allows for its incorporation into screening libraries and for further structural modifications to optimize its activity against a range of biological targets. As the quest for more selective and effective therapeutics continues, the exploration of such "privileged scaffolds" will undoubtedly remain a central theme in the discovery of next-generation medicines.
References
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC. [Link]
SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. (n.d.). Rasayan Journal of Chemistry. [Link]
Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. (2019, February 1). PubMed. [Link]
One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. (n.d.). Wiley Online Library. [Link]
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. [Link]
The Biological and Physical Properties of the Azaindoles. (n.d.). Journal of Medicinal Chemistry. [Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1). Organic Chemistry Research. [Link]
scientific letter. (2022, December 13). Atlanchim Pharma. [Link]
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PMC. [Link]
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, December 4). Juniper Publishers. [Link]
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025, March 5). PubMed. [Link]
2-(3-methylbutyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). The Good Scents Company. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. [Link]
One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. (2025, January 15). PubMed. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile & Physicochemical Analysis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2][3][4]
[1][2][3][4]
Executive Summary
This guide provides a comprehensive technical analysis of the solubility characteristics of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-2-tert-butyl-7-azaindole).[1][2][3][4] As a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, B-Raf inhibitors), understanding its solvation thermodynamics is essential for optimizing reaction yields, purification protocols, and formulation strategies.[1][2][3]
Key Takeaway: The molecule exhibits a lipophilic-dominant solubility profile .[1][3][4] The N-methylation abolishes the hydrogen bond donor capacity of the pyrrole ring, while the bulky tert-butyl group significantly enhances solubility in non-polar and chlorinated organic solvents.[1][2][3][4] Water solubility is negligible, necessitating the use of organic co-solvents or surfactant-based systems for biological assays.[1][2][3][4]
To predict and manipulate solubility, one must first deconstruct the molecular architecture.[2][3][4]
Structural Activity Relationship (SAR)[1][2][3]
Core Scaffold (7-Azaindole): The pyrrolo[2,3-b]pyridine core is planar and aromatic.[1][2][3][4] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor (HBA), while the pyrrole nitrogen (N1) is methylated, removing the hydrogen bond donor (HBD) capability.[1][2][3]
C2 tert-Butyl Group: This bulky aliphatic group adds significant lipophilicity (+LogP) and disrupts crystal packing efficiency compared to planar analogs (e.g., 2-methyl), theoretically lowering the melting point and increasing solubility in non-polar solvents like hexane or toluene.[1][2][3]
N1 Methyl Group: Methylation prevents the formation of intermolecular N-H[1][2][3]···N hydrogen bonds that typically stabilize the crystal lattice of 7-azaindoles.[1][3][4] This modification generally enhances solubility in aprotic organic solvents (DCM, EtOAc).[1][2][3]
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and standard processing conditions for 7-azaindole derivatives.
Estimated Solubility Profile
Note: Values are estimated based on structural analogs (e.g., 1-methyl-7-azaindole, 2-phenyl-7-azaindole).[1][2][3][4] Validation via the protocol in Section 4 is recommended.
Solvent Class
Specific Solvent
Solubility Rating
Estimated Conc. (mg/mL)
Mechanistic Insight
Chlorinated
Dichloromethane (DCM)
Excellent
> 100 mg/mL
Primary solvent for extraction; excellent interaction with aromatic core.[1][2][3][4]
Chlorinated
Chloroform
Excellent
> 100 mg/mL
Similar to DCM; useful for NMR studies.[1][2][3][4]
Polar Aprotic
DMSO
High
> 50 mg/mL
Standard for biological stock solutions; solubilizes via dipole-dipole interactions.[1][3][4]
Polar Aprotic
DMF / DMAc
High
> 50 mg/mL
Ideal for high-temp reactions (e.g., Suzuki coupling).[1][2][3]
Polar Protic
Methanol / Ethanol
Good
20 - 50 mg/mL
Soluble, but less than in chlorinated solvents due to lipophilic t-butyl group.[1][2][3][4]
Esters
Ethyl Acetate
Good
20 - 50 mg/mL
Standard solvent for crystallization and silica gel chromatography.[1][3][4]
Aromatic
Toluene
Moderate/Good
10 - 30 mg/mL
Effective at elevated temperatures; t-butyl group aids interaction.[1][3][4]
Aliphatic
Hexanes / Heptane
Low/Moderate
1 - 5 mg/mL
Soluble enough for chromatography gradients but likely induces precipitation at high conc.[1][3][4]
Aqueous
Water (pH 7)
Insoluble
< 0.1 mg/mL
Hydrophobic effect dominates; lacks H-bond donor to interact with water.[1][2][3][4]
Aqueous Acid
0.1 M HCl
Soluble
> 10 mg/mL
Protonation of N7 (pyridine) forms a water-soluble salt.[1][2][3][4]
Critical Phase Diagram (Solubility Logic)
Figure 1: Solubility interaction map illustrating the dual influence of the lipophilic tert-butyl group and the aromatic core.[1][2][3][4]
Experimental Protocols for Solubility Determination
To ensure data integrity, use the following self-validating protocols. These methods are designed to eliminate false positives caused by supersaturation or suspended micro-particles.[1][3][4]
Kinetic Solubility (High-Throughput)
Best for: Rapid estimation during biological assay preparation.[1][2][3][4]
Prepare Stock: Dissolve compound in DMSO to 10 mM.
Spike: Add 10 µL of stock to 490 µL of target solvent (e.g., PBS pH 7.4).
Incubate: Shake for 2 hours at room temperature.
Filter: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
Analyze: Measure filtrate concentration via UV-Vis (280–320 nm) or LC-MS against a standard curve.
Thermodynamic Solubility (Gold Standard)
Best for: Formulation and process development.[1][2][3]
Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial.
Equilibration: Stir or shake at constant temperature (25°C) for 24–48 hours.
Verification: Visually confirm solid presence.[1][3][4][5] If all solid dissolves, add more until a suspension persists.[2][3][4]
Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).
Quantification: Dilute the supernatant with Mobile Phase (e.g., MeCN/Water) and analyze via HPLC-UV.[1][2][3][4]
Elute: 5% → 20% EtOAc in Hexane.[1][3][4] The tert-butyl group makes it less polar than the parent 7-azaindole, causing it to elute earlier (higher Rf).[1][2][3][4]
Crystallization[1][2][4]
Anti-Solvent Method: Dissolve in a minimum amount of hot Ethyl Acetate or DCM.[1][3][4] Slowly add Hexane or Heptane while cooling.[1][2][3][4] The hydrophobic tert-butyl group will drive precipitation as the polarity decreases.[1][3][4]
Evaporative: Slow evaporation from Methanol/DCM mixtures.[1][2][3][4]
Salt Formation
To improve aqueous solubility for biological studies, convert to a salt:
Add 1.0 equivalent of HCl (in dioxane) or Methanesulfonic acid.[1][2][3][4]
The resulting salt (protonated at N7) will precipitate and exhibit significantly higher water solubility (>10 mg/mL).[1][2][3]
References
Synthesis & Properties of 7-Azaindoles
Song, J. J., et al.[1][2][3] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles."[1][3][4] Chem. Soc. Rev., 2007.[1][3][4]
Detailing the electron-deficient nature of the pyridine ring and solubility trends.
Solubility Protocols
Lipinski, C. A., et al.[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Adv.[1][3][4] Drug Deliv. Rev., 2001.[1][3][4]
Compound Specifics (Analogous Structures)
PubChem Compound Summary for 7-Azaindole Derivatives. National Center for Biotechnology Information (2024).[1][2][3][4] [1][3]
Confirming the lipophilic shift of t-butyl substitutions.
The 7-Azaindole Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Chemistry
[1] Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most successful bioisosteric replacements in modern medicinal chemistry.[1] Originally synthesized in the 1950s, it remaine...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most successful bioisosteric replacements in modern medicinal chemistry.[1] Originally synthesized in the 1950s, it remained a chemical curiosity until the late 20th century, when its structural mimicry of the purine ring—specifically the adenine core of ATP—identified it as a "privileged structure" for kinase inhibition. This guide provides a technical deep-dive into the scaffold's history, physicochemical advantages over indole, and the synthetic methodologies that enable its widespread use in drug development, culminating in the discovery of breakthrough therapeutics like Vemurafenib.[1]
Structural Logic & Physicochemical Properties[1]
The Bioisosteric Advantage
The 7-azaindole ring differs from indole by a single nitrogen atom at the 7-position.[1][2] This modification profoundly alters the electronic and physicochemical profile of the molecule while maintaining the overall geometry.[1]
Key Mechanistic Features:
Hydrogen Bonding: Unlike indole (which acts primarily as a hydrogen bond donor via N1-H), 7-azaindole possesses a "bidentate" character.[1] The N1-H remains a donor, while the pyridine-like N7 acts as a high-affinity hydrogen bond acceptor.[1] This motif perfectly complements the hinge region of ATP-competitive kinases.[1]
Acidity/Basicity: The electron-withdrawing nature of the pyridine ring makes the pyrrole NH more acidic (pKa ~13) compared to indole (pKa ~17), facilitating deprotonation and subsequent functionalization.[1]
Solubility: The additional nitrogen atom lowers the LogP and significantly enhances aqueous solubility, a critical parameter in oral drug bioavailability.
Comparative Data: Indole vs. 7-Azaindole[1][3]
Property
Indole
7-Azaindole
Impact on Drug Design
Molecular Weight
117.15 g/mol
118.14 g/mol
Negligible difference; maintains fragment efficiency.[1]
The following diagram illustrates the critical "bidentate" binding mode that makes 7-azaindole a superior kinase inhibitor scaffold compared to indole.
Caption: Bidentate hydrogen bonding interaction between the 7-azaindole scaffold and the kinase hinge region backbone.[1] The N7 atom accepts a proton from the backbone NH, while the N1-H donates a proton to the backbone Carbonyl.[1]
Historical Genesis & Evolution
The history of 7-azaindole is a journey from academic synthesis to clinical blockbuster.[1]
1955 (The Origin): The first robust synthesis was reported by Robison and Robison in the Journal of the American Chemical Society. They synthesized 7-azaindole to explore its potential as an antagonist to tryptophan and serotonin, recognizing early on its structural similarity to biologically active indoles.[1]
1960s-1990s (The Dormant Phase): For decades, the scaffold was utilized primarily in physical organic chemistry to study tautomerism (due to the N1-H/N7 proton transfer capability).[1]
2000s (The Kinase Revolution): With the elucidation of the human kinome, researchers realized that 7-azaindole mimics the adenine ring of ATP.[1] This led to high-throughput screening campaigns.[1]
2011 (The Breakthrough): FDA approval of Vemurafenib (PLX4032) for BRAF V600E metastatic melanoma. This drug was discovered via a fragment-based approach where a 7-azaindole core was crystallized with a kinase mimic (PIM1) and then optimized to bind BRAF.[1]
Synthetic Methodologies
Constructing the 7-azaindole ring is more challenging than indole due to the electron-deficient pyridine ring.[1] The classical Fischer Indole Synthesis often fails. Below are the two primary routes used in modern discovery.
Diagram: Synthetic Workflow Selection
Caption: Decision tree for selecting the optimal synthetic route based on starting material availability.
Detailed Protocol: Bartoli Indole Synthesis
The Bartoli reaction is the most reliable method for converting nitro-pyridines into 7-azaindoles, particularly when constructing the ring from scratch.[1]
Mechanism:
The reaction involves the attack of a vinyl Grignard reagent on the nitro group, followed by a [3,3]-sigmatropic rearrangement and cyclization.
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Add the nitro-pyridine substrate and dissolve in anhydrous THF (0.2 M concentration).
Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. (Note: Temperature control is critical; too warm leads to polymerization).
Addition: Add Vinylmagnesium bromide dropwise via syringe pump over 30 minutes. The solution will turn deep dark red/brown.
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes.
Quench: Pour the reaction mixture into a saturated aqueous NH₄Cl solution at 0°C.
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[3] Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (Hexane/EtOAc gradient). 7-Azaindoles are polar; ensure the gradient goes up to 50-80% EtOAc if necessary.[1]
Validation Check:
TLC:[3] 7-Azaindole spots often fluoresce blue under UV (254/365 nm).[1]
NMR: Look for the disappearance of the nitro-pyridine signals and the appearance of the C2-H (d, ~7.4 ppm) and C3-H (d, ~6.5 ppm) pyrrole protons.[1]
Modern Functionalization: The Minisci Reaction
For late-stage functionalization (C-H activation), the Minisci reaction allows the addition of alkyl groups to the electron-deficient pyridine ring (positions C4 or C6).[1]
Conditions: Ag(I) catalyst, Peroxydisulfate (oxidant), and a carboxylic acid (alkyl source) in aqueous acidic media.
Utility: Rapidly diversifies the core without de novo synthesis.[4]
References
Robison, M. M., & Robison, B. L. (1955).[5] "7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives."[1][5] Journal of the American Chemical Society, 77(2), 457–460. Link[1]
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma."[1] Nature, 467, 596–599. (Discovery of Vemurafenib).[6] Link[1]
Song, J. J., et al. (2002). "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 67(7), 2345–2347. Link[1]
Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1745-1755.[1]
Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 66(1), 29–36. Link[1]
Bartoli, G., et al. (1989).[7] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1][7] Link[1]
Application Note: Scalable Synthesis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract & Scope This application note details a robust, field-validated protocol for the synthesis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-2-tert-butyl-7-azaindole). This scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, field-validated protocol for the synthesis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-2-tert-butyl-7-azaindole). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, MPS1), where the 7-azaindole core mimics the purine ring of ATP, and the bulky 2-tert-butyl group exploits hydrophobic pockets to enhance selectivity.
The protocol utilizes a modular Sonogashira coupling/cyclization sequence followed by regioselective N-methylation . This route is selected over direct C2-lithiation strategies due to the synthetic difficulty of introducing a bulky tert-butyl group via nucleophilic substitution.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome two primary challenges:
Steric Bulk: The tert-butyl group is too hindered to introduce via standard cross-coupling on a pre-formed azaindole core.
Regiocontrol: Methylation must occur exclusively at the
-1 (pyrrole) nitrogen, avoiding the -7 (pyridine) nitrogen.
Strategic Route:
Step 1: Construction of the acyclic precursor via Sonogashira coupling of 2-amino-3-iodopyridine with 3,3-dimethyl-1-butyne.
Step 2: Base-mediated heteroannulation to close the pyrrole ring.
Step 3:
alkylation of the resulting 2-(tert-butyl)-7-azaindole to install the -1 methyl group.
Synthetic Workflow Diagram
Figure 1: Modular synthetic workflow for the target azaindole.
Detailed Experimental Protocol
Phase 1: Assembly of the Azaindole Core
This phase combines the Sonogashira coupling and cyclization. While one-pot procedures exist, isolating the intermediate or performing a distinct solvent exchange ensures higher purity for the bulky tert-butyl analog.
Reagents & Materials Table
Reagent
Equiv.
Role
2-Amino-3-iodopyridine
1.0
Starting Scaffold
3,3-Dimethyl-1-butyne
1.2
Alkyne Source (t-Butyl donor)
PdCl(PPh)
0.05
Catalyst
CuI
0.02
Co-catalyst
EtN
3.0
Base (Coupling)
KOtBu
2.5
Base (Cyclization)
18-Crown-6
0.05
Phase Transfer Catalyst
Toluene
-
Solvent (Cyclization)
Step-by-Step Methodology
Coupling Reaction:
In a flame-dried Schlenk flask, dissolve 2-amino-3-iodopyridine (10 mmol) in dry THF (50 mL).
Add PdCl
(PPh) (0.5 mmol) and CuI (0.2 mmol) under Argon atmosphere.
Add Et
N (30 mmol) followed by dropwise addition of 3,3-dimethyl-1-butyne (12 mmol).
Critical Control Point: Stir at Room Temperature (RT) for 12 hours. Monitor by TLC/LCMS. The bulky alkyne may require mild heating (40°C) if conversion is slow, but avoid high heat to prevent alkyne polymerization.
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate to obtain the crude internal alkyne.
Cyclization (Heteroannulation):
Dissolve the crude alkyne in anhydrous Toluene (50 mL).
Add KOtBu (25 mmol) and a catalytic amount of 18-Crown-6 (0.5 mmol).
Heat the mixture to 65–70°C for 4–6 hours.
Mechanism Check: The strong base deprotonates the amine, which attacks the internal alkyne (5-endo-dig cyclization) to form the pyrrole ring.
Workup: Cool to RT. Quench with saturated NH
Cl solution.[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over NaSO, and concentrate.[2]
Purification: Flash chromatography (Hexanes/EtOAc gradient) yields 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine as a solid.
Phase 2: Regioselective N-Methylation
The 7-azaindole system has an acidic proton at
-1 ( in DMSO). Using Sodium Hydride (NaH) ensures irreversible deprotonation and exclusive alkylation at -1 over the less nucleophilic pyridine -7.
Reagents & Materials Table
Reagent
Equiv.
Role
2-(t-Butyl)-7-azaindole
1.0
Substrate (from Phase 1)
NaH (60% in oil)
1.2
Strong Base
Iodomethane (MeI)
1.1
Methylating Agent
DMF (Anhydrous)
-
Solvent
Step-by-Step Methodology
Deprotonation:
In a dried round-bottom flask, suspend NaH (1.2 mmol, 60% dispersion washed with hexanes) in anhydrous DMF (5 mL) at 0°C (ice bath).
Add a solution of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in DMF (2 mL) dropwise over 10 minutes.
Observation: Evolution of H
gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the azaindolyl anion).
Alkylation:
Add Iodomethane (1.1 mmol) dropwise to the cold solution.
Allow the reaction to warm to RT and stir for 2 hours.
QC Check: Monitor by TLC. The product will be less polar than the starting material.
Isolation:
Quench carefully with ice-water (20 mL).
Extract with EtOAc (3 x 15 mL).
Critical Wash: Wash the combined organic layer with water (2x) and LiCl (5% aq) to remove DMF.
Dry over MgSO
and concentrate.
Final Purification: Recrystallization from Hexanes/Et
O or short silica plug filtration.
Mechanistic Logic & Troubleshooting
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the electronic movement during the critical cyclization and methylation steps.
Figure 2: Mechanistic pathway from cross-coupling to final alkylation.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield in Step 1
Catalyst poisoning or O presence.
Degas solvents thoroughly (freeze-pump-thaw). Ensure CuI is white/off-white, not green (oxidized).
Incomplete Cyclization
Steric hindrance of t-butyl group.
Increase temperature to 80°C in Toluene. Ensure 18-Crown-6 is used to solubilize the base.
Use NaH/DMF. Avoid weak bases (e.g., KCO in Acetone) which can lead to mixtures.
References
Gotor, V. et al. (2007). "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6." Synthesis, 2007(14), 2149-2152.
Relevance: Primary source for the 2-step Sonogashira/Cyclization protocol for 2-substituted azaindoles.
Song, J.J. et al. (2002). "A General Synthesis of 7-Azaindoles via the Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 67, 2335-2337.
Relevance: Establishes the stability and reactivity p
Leboho, T.C. et al. (2014).[4] "The acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Tetrahedron, 70, 606-611.
Application Note: A Robust Protocol for the N-Methylation of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of N-Methylation in Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of N-Methylation in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors.[1][2][3][4] The specific analogue, 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine, serves as a valuable starting material for the synthesis of novel therapeutics.
The strategic modification of lead compounds is a cornerstone of drug development. N-methylation, the addition of a methyl group to a nitrogen atom, is a seemingly simple yet profound modification. This transformation can drastically alter a molecule's physicochemical and pharmacological properties, including its solubility, metabolic stability, membrane permeability, and binding affinity to its biological target.[5][6][7] Consequently, a reliable and reproducible protocol for the N-methylation of heterocyclic scaffolds is an essential tool for researchers in drug discovery and development.
This application note provides a detailed, field-proven experimental procedure for the selective N-methylation of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. We will delve into the causality behind the choice of reagents and conditions, offer a step-by-step protocol, and provide a guide for troubleshooting to ensure a high rate of success.
Reaction Scheme & Mechanistic Rationale
The N-methylation of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine proceeds via a classical two-step, one-pot nucleophilic substitution reaction.
Scheme 1: N-methylation of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
Causality Behind Experimental Choices
Deprotonation and Regioselectivity: The pyrrolo[2,3-b]pyridine system possesses two primary nucleophilic sites: the pyrrole nitrogen (N1) and the C3 position. Without proper control, alkylation can occur at either site. To ensure exclusive N-methylation, the pyrrole N-H proton must be completely removed to generate the corresponding indolate anion. This anion is a significantly stronger nucleophile at the nitrogen position.[8]
Choice of Base: A strong, non-nucleophilic base is critical for quantitative deprotonation. Sodium hydride (NaH) is the base of choice for this protocol. As a 60% dispersion in mineral oil, it is a powerful base that reacts with the N-H proton to form the sodium salt and hydrogen gas. The irreversible evolution of H₂(g) drives the deprotonation to completion, maximizing the concentration of the desired N-anion and thereby favoring N-alkylation.[8]
Choice of Solvent: A polar aprotic solvent is required to dissolve the starting material and the intermediate anion without participating in the reaction. Anhydrous N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which effectively solvates the sodium cation and promotes a high rate for the subsequent SN2 reaction. Using polar aprotic solvents like DMF is a well-established strategy to favor N-alkylation over C3-alkylation.[8]
Choice of Methylating Agent:Methyl iodide (CH₃I) is a highly effective and reactive methylating agent. The iodine atom is an excellent leaving group, and the methyl group is sterically unhindered, facilitating a rapid SN2 reaction with the generated N-anion.[6]
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Equipment
Reagent/Material
Grade
Supplier Example
2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
>97%
Sigma-Aldrich
Sodium Hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
Methyl Iodide (MeI)
>99%, stabilized
Acros Organics
Anhydrous N,N-Dimethylformamide (DMF)
DriSolv®, <50 ppm H₂O
EMD Millipore
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
Hexanes
ACS Grade
Fisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)
N/A
Lab-prepared
Brine (Saturated aq. NaCl)
N/A
Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
VWR
Silica Gel
60 Å, 230-400 mesh
SiliCycle Inc.
Equipment
Specifications
Round-bottom flask (50 mL)
Two-neck, flame-dried
Magnetic stirrer and stir bar
Inert gas line (Nitrogen or Argon) with bubbler
Syringes and needles
Ice/water bath
Rotary evaporator
Thin-Layer Chromatography (TLC) plates
Silica gel 60 F₂₅₄
Step-by-Step Methodology
Inert Atmosphere Setup: Assemble a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with dry nitrogen or argon for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Dissolution: To the flask, add 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine (174 mg, 1.0 mmol). Using a syringe, add 5 mL of anhydrous DMF and stir at room temperature until all solid has dissolved.
Deprotonation: Cool the flask to 0 °C using an ice/water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 eq.) to the stirred solution in small portions.
Observation: Effervescence (hydrogen gas evolution) will be observed.
Causality: Adding the base at 0 °C helps to control the exothermic reaction. A slight excess (1.2 eq.) ensures complete deprotonation.
Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete to ensure the formation of the sodium salt is quantitative.
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (75 µL, 170 mg, 1.2 mmol, 1.2 eq.) dropwise via syringe.
Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc in Hexanes). The product spot should appear at a higher Rf than the starting material.
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution to neutralize any unreacted NaH.[8]
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 10 mL of water. Shake vigorously and separate the layers. Extract the aqueous layer twice more with 15 mL of ethyl acetate.
Washing: Combine all organic layers and wash sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL).
Causality: The water washes remove the majority of the high-boiling DMF solvent, while the brine wash removes residual water from the organic layer.
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification and Characterization
Purification: The crude material should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing to 10-20% ethyl acetate in hexanes, is typically effective for separating the product from nonpolar impurities and any unreacted starting material.
Characterization: The identity and purity of the final product, 1-methyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine , should be confirmed by:
¹H NMR: Expect the disappearance of the broad N-H singlet (typically >10 ppm) and the appearance of a new singlet for the N-CH₃ group at approximately 3.7-3.9 ppm. The tert-butyl singlet and aromatic protons should remain.
¹³C NMR: Expect a new resonance for the N-CH₃ carbon around 30-32 ppm.
Mass Spectrometry (MS): For C₁₂H₁₆N₂, the expected [M+H]⁺ is m/z = 189.13.[9]
Data Presentation and Workflow
Summary of Reaction Parameters
Parameter
Value / Reagent
Stoichiometry (eq.)
Purpose
Starting Material
2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine
1.0
Substrate for methylation
Base
Sodium Hydride (NaH), 60% in oil
1.2
Deprotonation of pyrrole N-H
Methylating Agent
Methyl Iodide (MeI)
1.2
Provides the methyl electrophile
Solvent
Anhydrous N,N-Dimethylformamide (DMF)
N/A
Polar aprotic medium to facilitate SN2 reaction
Deprotonation Temp.
0 °C
N/A
Control exothermic reaction
Methylation Temp.
0 °C to Room Temperature
N/A
Ensure controlled initiation and drive to completion
Typical Yield
85-95% (after chromatography)
N/A
Experimental Workflow Diagram
Caption: Workflow for N-methylation of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete or No Reaction
1. Inactive NaH (deactivated by moisture).2. Non-anhydrous solvent or glassware.3. Insufficient reaction time.
1. Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes before use to remove the mineral oil and any surface oxidation.2. Ensure DMF is truly anhydrous and all glassware is flame or oven-dried.[8]3. Extend the reaction time and monitor by TLC.
Low Yield
1. Incomplete deprotonation.2. Loss of product during aqueous work-up.3. Premature quenching of the reaction.
1. Increase stoichiometry of NaH to 1.5 eq.2. Perform more extractions (e.g., 4 x 20 mL) with ethyl acetate.3. Ensure the inert atmosphere is maintained until the quenching step.
Formation of Multiple Side Products
1. C3-methylation due to incomplete deprotonation.2. Reaction temperature too high.
1. Ensure complete deprotonation by allowing sufficient time (30-60 min) after NaH addition before adding MeI.[8]2. Maintain the initial addition temperature at 0 °C and ensure the reaction does not exotherm excessively upon warming.
Conclusion
This application note provides a comprehensive and robust protocol for the N-methylation of 2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine. By leveraging a strong base for complete deprotonation in a polar aprotic solvent, this method ensures high regioselectivity and excellent yields. This procedure is a valuable and reliable tool for medicinal chemists and researchers engaged in the synthesis and optimization of novel heterocyclic compounds for drug discovery.
References
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
Technical Support Center: Selective N-Alkyl
N-Methylation of amines or nitrobenzenes with various methylation agents.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
analytical methods for 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine quantification
An Application Note and Protocol for the Quantification of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine Abstract This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Quantification of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole derivative relevant in pharmaceutical research and development. Recognizing the critical need for precise measurement in contexts ranging from synthetic chemistry to metabolic studies, this document provides detailed, field-proven protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are designed for immediate implementation by researchers, scientists, and drug development professionals. Emphasis is placed on the scientific rationale behind methodological choices and the integration of validation procedures compliant with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]
Introduction and Analyte Overview
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological entities, including various kinases and phosphodiesterases.[3][4][5] The specific analyte, 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine, incorporates a bulky tert-butyl group and an N-methyl substituent, which significantly influence its physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Accurate quantification of this molecule is paramount for several reasons:
Process Chemistry: Monitoring reaction progress and determining the purity of synthetic intermediates and the final active pharmaceutical ingredient (API).
Quality Control: Ensuring batch-to-batch consistency and quantifying the API in finished drug products.
Pharmacokinetics: Measuring drug concentrations in biological matrices (e.g., plasma, tissue) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Stability Studies: Assessing the degradation of the compound under various stress conditions.
This document provides a primary HPLC-UV method suitable for routine quality control and a high-sensitivity UPLC-MS/MS method for bioanalytical applications.
Physicochemical Properties of the Analyte
Property
Value / Description
Rationale and Analytical Implication
Structure
The 7-azaindole core provides a strong UV chromophore. The pyridine nitrogen (pKa ~4-5) allows for manipulation of retention by adjusting mobile phase pH. The tert-butyl group increases hydrophobicity, suggesting strong retention on reversed-phase columns.
Molecular Formula
C₁₂H₁₆N₂
-
Monoisotopic Mass
188.1313 g/mol
Essential for setting up high-resolution mass spectrometry experiments.
Predicted XlogP
~3.0 - 3.5
Indicates moderate lipophilicity, making the compound well-suited for reversed-phase chromatography.[6]
UV Absorbance
λmax ≈ 220 nm, 280-300 nm
The fused aromatic system is expected to have strong absorbance, enabling sensitive UV detection.
Method Selection: The Rationale
The choice of an analytical method is dictated by its intended purpose.[7][8] For 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine, two orthogonal yet complementary techniques are recommended.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for purity assessment and quantification in drug substances and products.[9] It offers a balance of speed, robustness, and cost-effectiveness. Its selectivity is generally sufficient for resolving the main component from synthetic impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantifying analytes at very low concentrations (pg/mL to ng/mL) in complex biological matrices.[10][11] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing interference from matrix components.[11]
Gas Chromatography (GC): While less common for non-volatile pharmaceutical APIs, GC could serve as an orthogonal method for purity analysis, particularly for identifying volatile impurities or related substances.[12][13] Given the analyte's predicted boiling point, HPLC is the more conventional and recommended starting point.
Primary Protocol: Reversed-Phase HPLC-UV
This protocol is optimized for the quantification of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine as a bulk drug substance or in a simple formulation.
Principle of the Method
The method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18). A polar mobile phase is used for elution. The addition of a buffer or acid modifier (formic acid) to the mobile phase is critical to suppress the silanol interactions on the stationary phase and ensure a consistent protonation state of the basic pyridine nitrogen, leading to sharp, symmetrical peaks.
Experimental Protocol
Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
A standard C18 column provides excellent retention and resolution for this moderately hydrophobic compound.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid at pH ~2.7 ensures the pyridine nitrogen is protonated, improving peak shape and providing MS compatibility.[14]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient
0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 30% B; 12.1-15 min: 30% B
A gradient is used to ensure elution of the main peak with a good peak shape while also eluting any more hydrophobic impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
35 °C
Elevated temperature reduces viscosity and improves peak efficiency.
Injection Volume
10 µL
Adjustable based on concentration and detector response.
Detection
UV at 285 nm
Wavelength selected for good sensitivity based on the azaindole chromophore. A PDA detector can be used to confirm peak purity.
Diluent
Acetonitrile:Water (50:50, v/v)
Ensures solubility and compatibility with the initial mobile phase conditions.
Preparation of Solutions:
Stock Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Advanced Protocol: UPLC-MS/MS
This protocol is designed for the sensitive quantification of the analyte in a complex biological matrix like rat plasma, suitable for toxicokinetic or pharmacokinetic studies.[4][11]
Principle of the Method
This method utilizes the high separation efficiency of UPLC combined with the unparalleled selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (SIL-IS) is ideally used to correct for matrix effects and variations in sample processing and instrument response. Sample cleanup is achieved through a simple and effective protein precipitation step.
Experimental Protocol
Instrumentation and Materials:
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Internal Standard (IS): e.g., 2-(tert-butyl)-1-(methyl-d3)-1H-pyrrolo[2,3-b]pyridine. If unavailable, a structurally similar compound can be used.
Rat Plasma (K2-EDTA).
Acetonitrile with 0.1% Formic Acid (for protein precipitation).
UPLC and MS Conditions:
Parameter
Recommended Setting
Justification
Column
UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
A sub-2 µm particle column provides high resolution and fast analysis times.[11]
Mobile Phase A
0.1% Formic Acid in Water
Standard aqueous phase for positive ion ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic phase.
Gradient
0-0.5 min: 5% B; 0.5-2.0 min: 5% to 95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95% to 5% B; 2.6-3.0 min: 5% B
A rapid gradient suitable for fast UPLC analysis and effective column wash.
Flow Rate
0.5 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Ensures reproducible retention times.
Injection Volume
2 µL
Small volume to minimize matrix effects.
Ionization Mode
ESI Positive
The basic nitrogen is readily protonated.
MRM Transitions
Analyte: 189.1 → 132.1; IS: 192.1 → 135.1
Proposed: Precursor [M+H]⁺. The product ion corresponds to the neutral loss of isobutylene (56 Da) from the protonated precursor, a characteristic fragmentation for tert-butyl groups. The IS transition is shifted by +3 Da.
Source Temp.
150 °C
Typical source temperature.
Desolvation Temp.
500 °C
Optimized to ensure efficient solvent evaporation.
Sample Preparation (Protein Precipitation):
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
Carefully transfer the supernatant to an HPLC vial for analysis.
UPLC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow using UPLC-MS/MS.
Method Validation Protocol (ICH Q2(R1))
To ensure an analytical method is suitable for its intended purpose, a validation study must be performed.[8] The following parameters should be assessed according to ICH Q2(R1) guidelines.[7][15][16]
Validation Parameters and Acceptance Criteria
Parameter
Purpose
Protocol Summary
Typical Acceptance Criteria
Specificity
To demonstrate that the signal is unequivocally from the analyte.
Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). Assess peak purity using a PDA detector.
No interfering peaks at the analyte's retention time. Peak purity index > 0.99.
Linearity
To establish a proportional relationship between concentration and response.
Analyze at least 5 concentrations across the desired range. Plot response vs. concentration and perform linear regression.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval over which the method is precise, accurate, and linear.
Confirmed by the linearity, accuracy, and precision data.
Typically 80-120% of the test concentration for an assay.
Accuracy
The closeness of the test results to the true value.
Perform recovery studies by spiking the analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%) with n=3 replicates each.
Mean recovery between 98.0% and 102.0%.
Precision
The degree of scatter between a series of measurements.
Repeatability (Intra-day): 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.
Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the concentration where precision (RSD) is ≤ 10%.
-
LOD
The lowest amount of analyte that can be detected.
Determined by signal-to-noise ratio (S/N ≈ 3).
-
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters.
Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic).
System suitability parameters must still pass. Results should not significantly change.
References
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories.
Quality Guidelines. ICH.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. SIELC Technologies.
Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS. ResearchGate.
ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. ATSDR.
An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. MDPI.
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. ThermoFisher.
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed.
HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Baghdad Science Journal.
2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine as a building block in organic synthesis
High-Stability Building Block for Kinase Inhibitor Discovery [1] Executive Summary The compound 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-tert-butyl-1-methyl-7-azaindole) represents a strategic s...
Author: BenchChem Technical Support Team. Date: February 2026
High-Stability Building Block for Kinase Inhibitor Discovery [1]
Executive Summary
The compound 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-tert-butyl-1-methyl-7-azaindole) represents a strategic scaffold in the design of small-molecule kinase inhibitors. While the 7-azaindole core is a classic bioisostere of purine and indole—privileged structures in ATP-competitive inhibition—the specific substitution pattern at the 2-position with a tert-butyl group serves a critical medicinal chemistry function: Metabolic Blockade .
Unsubstituted 7-azaindoles are highly susceptible to oxidation at the C2 position by Aldehyde Oxidase (AO) , a cytosolic enzyme that converts the drug into its 2-oxo metabolite (7-azaindolin-2-one), often leading to rapid clearance and loss of potency. The bulky tert-butyl group sterically occludes this site, dramatically improving metabolic stability while enhancing lipophilicity for better membrane permeability. The
-methyl group further modulates solubility and eliminates a hydrogen bond donor, often necessary to tune selectivity against specific kinase gatekeeper residues.
This guide provides authoritative protocols for the synthesis, handling, and application of this building block, focusing on reproducibility and scalability.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
Property
Data
Note
IUPAC Name
2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS Number
Not widely listed; refer to specific catalog IDs (e.g., ACJZFS413)
Search by structure recommended
Molecular Formula
C₁₂H₁₆N₂
Molecular Weight
188.27 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DCM, EtOAc, DMSO, MeOH
Low water solubility
pKa (Calc)
~4.5 (Pyridine N)
Protonation occurs at N7
Key Hazard
Irritant (Skin/Eye), potential kinase activity
Handle with standard PPE
Synthesis Protocols
Two distinct routes are presented. Method A is the "Gold Standard" for reliability and flexibility, ideal for gram-scale preparation. Method B is a "One-Pot" approach offering higher atom economy but requiring stricter control of conditions.
Method A: The Sonogashira Cyclization Route (Recommended)
This route builds the pyrrole ring onto a pyridine precursor. It is preferred because it avoids the difficult installation of a bulky tert-butyl group onto a pre-formed 7-azaindole core.
Solvent: DMF (anhydrous, 50 mL) or THF/Et₃N mixture.
Procedure:
Dissolve the pyridine and catalysts in DMF under Argon.
Add Et₃N followed by the dropwise addition of the alkyne.
Heat the mixture to 80°C for 4–6 hours. Note: The free amino group often facilitates spontaneous cyclization to the 7-azaindole intermediate (2-tert-butyl-1H-pyrrolo[2,3-b]pyridine) under these conditions. If cyclization is incomplete (monitored by LCMS), add KOtBu (1.5 equiv) and heat at 80°C for an additional 2 hours.
Workup: Cool to RT. Dilute with EtOAc (100 mL), wash with water (3x) and brine. Dry over Na₂SO₄, concentrate.
Add 2-fluoro-3-methylpyridine dropwise. Stir for 1 hour to generate the benzylic anion.
Add pivalonitrile. Allow to warm to RT and then heat to reflux (65°C) for 12 hours.
Mechanism:[2][3][4] The anion attacks the nitrile; subsequent intramolecular nucleophilic aromatic substitution (SNAr) displaces the fluorine to close the ring.
Methylation: Perform Step 2 from Method A to install the
-methyl group.
Functionalization & Reactivity Guide
Once the 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine block is synthesized, it serves as a scaffold for library generation.
The C3 position is the most electron-rich site (homologous to indole C3).
Halogenation: reaction with NIS (N-iodosuccinimide) in DMF gives the 3-iodo derivative in >90% yield. This is the primary gateway for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach the kinase hinge-binding motif or "tail."
Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a C3-aldehyde.
C-H Activation
C5-Arylation: The C5 position (pyridine ring) is electronically deficient but accessible via Iridium-catalyzed C-H borylation or direct arylation if C3 is blocked.
Aldehyde Oxidase (AO) is a cytosolic molybdenum enzyme that oxidizes electron-deficient heterocycles. 7-Azaindoles are prime substrates, with oxidation occurring at C2 .[5][6][7]
Mechanism: Nucleophilic attack by the enzyme's molybdenum-oxo species at C2, followed by hydride transfer.
Solution: The tert-butyl group at C2 provides a massive steric shield. It prevents the enzyme from approaching the C2 carbon, effectively shutting down this metabolic pathway.
Visualizing the Workflow & Logic
The following diagram illustrates the synthesis selection and the metabolic rationale.
Figure 1: Synthesis pathways (Sonogashira vs. Chichibabin) and the structural rationale for metabolic stability.
References
Discovery of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021.
General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. A2B Chem Resources.
Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 2001.[2]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole. National Science Foundation (NSF) Public Access, 2012.
Novel 2-Substituted 7-Azaindole Analogues as Potential Antiviral Agents. Journal of Medicinal Chemistry, 2017. (Discusses AO metabolism blocking).
functionalization of the 7-azaindole ring at the C2 position
Application Note: Regioselective Functionalization of the 7-Azaindole Ring at the C2 Position Abstract & Strategic Overview The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Functionalization of the 7-Azaindole Ring at the C2 Position
Abstract & Strategic Overview
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine. It is a core component in FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib. However, functionalizing the C2 position is synthetically non-trivial compared to the C3 position (which is susceptible to electrophilic aromatic substitution,
) or the C6 position (adjacent to the pyridine nitrogen).
The "C2 Problem":
Unlike indole, where C2-lithiation is straightforward, the N7 nitrogen in 7-azaindole renders the ring electron-deficient. Furthermore, the acidic N1 proton (
) must be managed. Direct electrophilic attack at C2 is kinetically disfavored. Therefore, C2-functionalization requires one of two primary strategies:
Directed Ortho-Lithiation (DoL): Utilizing a robust N1-protecting group to direct a strong base to the C2 proton.
Transition-Metal Catalyzed C-H Activation: Utilizing Palladium (Pd) or Copper (Cu) catalysis, often via a Concerted Metalation-Deprotonation (CMD) mechanism.[1]
Figure 1: Strategic Decision Tree for 7-Azaindole Functionalization
Caption: Decision matrix for selecting the optimal C2-functionalization pathway based on substrate protection status and desired moiety.
Method A: Directed Ortho-Lithiation (DoL)
This is the "Gold Standard" for introducing diverse electrophiles (halogens, boronates, aldehydes) at C2. The success of this protocol hinges entirely on the Complex Induced Proximity Effect (CIPE) , where the N1-protecting group coordinates the lithium base, directing it to deprotonate C2 selectively.
Mechanistic Insight
Without protection,
-BuLi simply deprotonates N1, forming an inert anion. With a group like SEM (2-(Trimethylsilyl)ethoxymethyl) or (Phenylsulfonyl), the oxygen atoms coordinate the lithium cation, anchoring it near the C2 proton.
Protocol: C2-Lithiation and Trapping
Target: Introduction of an iodine or boronic ester at C2.
Reagents:
Substrate: N1-SEM-7-azaindole (1.0 equiv).
Base:
-BuLi (1.2 equiv, 2.5 M in hexanes) or LDA (for sensitive substrates).
Solvent: Anhydrous THF (0.1 M concentration).
Electrophile: Iodine (
) or Triisopropyl borate ().
Step-by-Step Workflow:
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add N1-SEM-7-azaindole and dissolve in anhydrous THF.
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.
Lithiation: Add
-BuLi dropwise via syringe pump over 10 minutes.
Observation: The solution typically turns from colorless to yellow/orange, indicating the formation of the C2-lithiated species.
Incubation: Stir at -78 °C for 1 hour . (Do not warm up; the C2-lithio species can scramble to C6 or dimerize at higher temps).
Quench: Add the electrophile (dissolved in THF if solid) rapidly.
For Iodide: Add
(1.5 equiv). Solution will darken.
For Boronate: Add
(2.0 equiv).
Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.
Workup: Quench with saturated
. Extract with EtOAc.
Critical Troubleshooting:
Protecting Group Stability: Boc groups can sometimes undergo "anionic migration" or cleavage at -78 °C. SEM and TIPS are superior for C2 lithiation.
C6-Lithiation: If the N1-protecting group is not bulky or coordinating, or if N7-oxides are used, lithiation may occur at C6.
Method B: Palladium-Catalyzed C-H Arylation
For connecting aryl or heteroaryl rings at C2, C-H activation is superior to lithiation because it avoids the need for pre-functionalization (e.g., making the C2-iodide first).
Mechanistic Insight
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1] The acetate or carbonate base acts as an intramolecular proton shuttle, assisting the Palladium in breaking the C2-H bond while simultaneously forming the C2-Pd bond.
Figure 2: CMD Mechanism for C2-Arylation
Caption: The Concerted Metalation-Deprotonation (CMD) pathway allows direct C-H bond cleavage without cryogenic conditions.
Protocol: Direct C2-Arylation
Target: Coupling 7-azaindole with Iodobenzene.
Reagents:
Catalyst:
(5-10 mol%).
Ligand:
(20 mol%) or specialized ligands like DavePhos for difficult substrates.
Oxidant/Additive:
(1.0 equiv) or . Silver salts are crucial for halide abstraction and promoting the CMD step.
Solvent: DMF or Dioxane/DMSO (10:1).
Step-by-Step Workflow:
Setup: In a pressure vial, combine N-protected 7-azaindole (1.0 equiv), Aryl Iodide (1.2 equiv),
, , and .
Solvent: Add anhydrous DMF. Degas with Argon for 5 minutes.
Reaction: Seal the vial and heat to 100–120 °C for 12–16 hours.
Monitoring: Monitor by LC-MS.
Note: The formation of palladium black (precipitate) indicates catalyst decomposition. If observed early, add more ligand or lower temperature.
Workup: Filter through a Celite pad to remove Ag/Pd residues. Wash with EtOAc. Concentrate and purify via column chromatography.
Comparative Data & Protecting Group Selection
The choice of protecting group (PG) at N1 dictates the regioselectivity and yield.
Protecting Group (N1)
Lithiation Selectivity (C2:C6)
Stability to n-BuLi
Removal Ease
Best Application
SEM (Silyl ethoxy methyl)
>99:1
Excellent
Moderate (TBAF/Acid)
Recommended for complex synthesis.
Boc (tert-Butyloxycarbonyl)
~80:20
Poor (Migration risk)
Excellent (TFA)
Quick, simple analogs.
SO2Ph (Phenylsulfonyl)
>95:5
Good
Good (Base hydrolysis)
When crystallinity is required.
Free NH
N/A (N1 Deprotonation)
Stable
N/A
Only for C-H activation routes.
References
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.[2][3][4][5][6] Chemical Communications.
Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.[7][8] Angewandte Chemie Int.[9] Ed.
Mishra, A., et al. (2021). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles.[5] Molecules.[3][7][9][10][11][12][13][14]
Fagnou, K., et al. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation.[4][15][16] Journal of the American Chemical Society.
one-pot synthesis of substituted 1H-pyrrolo[2,3-b]pyridines
Executive Summary The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and purine. Its ability to form bidentate hydrogen bonds ma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a "privileged structure" in modern drug discovery, serving as a bioisostere for indole and purine. Its ability to form bidentate hydrogen bonds makes it a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).
Traditional syntheses (e.g., Fisher indole variations) often fail due to the electron-deficient nature of the pyridine ring.[1][2] This Application Note details two robust, field-proven one-pot protocols for synthesizing substituted 7-azaindoles.
Protocol A (The "Gold Standard"): Pd/Cu-catalyzed tandem Sonogashira coupling/cyclization. Best for 2-amino-3-halopyridines and terminal alkynes.
Protocol B (Advanced C-H Activation): Rh(III)-catalyzed annulation.[3] Best for unfunctionalized 2-aminopyridines and internal alkynes.
Strategic Overview: Route Selection
The choice of synthetic route depends primarily on the availability of starting materials and the desired substitution pattern.
Decision Matrix
Feature
Protocol A: Tandem Sonogashira
Protocol B: Rh(III) C-H Activation
Starting Material
2-Amino-3-halopyridine (I > Br)
2-Aminopyridine (Unfunctionalized)
Alkyne Partner
Terminal Alkynes
Internal Alkynes
Catalyst System
Pd(PPh₃)₂Cl₂ / CuI
[RhCp*Cl₂]₂ / AgSbF₆
Key Mechanism
Cross-coupling 5-endo-dig
C-H Activation Insertion
Regioselectivity
Dictated by halide position
Dictated by directing group/sterics
Scalability
High (Kg scale proven)
Moderate (Cost of Rh/Ag)
Protocol A: Tandem Sonogashira-Cyclization
Target: 2-Substituted-1H-pyrrolo[2,3-b]pyridines
This method, optimized from the work of Lachance et al. (Merck Frosst), utilizes a palladium-catalyzed cross-coupling followed by a spontaneous intramolecular nucleophilic attack of the pyridine nitrogen onto the activated alkyne.
1. Mechanistic Insight
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The crucial step is the 5-endo-dig cyclization . Unlike standard indoles where 5-endo-dig is disfavored (Baldwin's rules), the electron-withdrawing nitrogen in the pyridine ring polarizes the alkyne, facilitating the nucleophilic attack by the amino group.
Figure 1: Mechanistic workflow for the Tandem Sonogashira-Cyclization route.
2. Materials & Reagents
Substrate: 2-amino-3-iodopyridine (1.0 equiv).
Alkyne: Phenylacetylene or derivative (1.2 equiv).
Preparation: Dry a 50 mL Schlenk flask or microwave vial. Add a magnetic stir bar.[4]
Loading: Add 2-amino-3-iodopyridine (220 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (3.8 mg, 0.02 mmol).
Inert Atmosphere: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Inject degassed DMF (5 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
Reaction:
Thermal: Heat to 80°C for 4–12 hours.
Microwave: Irradiate at 100°C for 30–60 minutes.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the iodopyridine (Rf ~0.4) and appearance of the fluorescent azaindole (Rf ~0.3).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄.
Purification: Flash column chromatography on silica gel.
4. Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Conversion
Poisoned Catalyst
Ensure rigorous degassing of DMF; O₂ kills Pd(0).
Homocoupling (Glaser)
Excess O₂ / Cu
Reduce CuI loading; strictly exclude air.
Incomplete Cyclization
Intermediate Stalled
Increase temperature to 100°C or add stronger base (Cs₂CO₃).
This advanced protocol leverages the directing power of the pyridine nitrogen to activate the C3-H bond, allowing coupling with internal alkynes. This avoids the need for pre-halogenated starting materials.
1. Mechanistic Insight
The Rh(III) catalyst coordinates to the pyridine nitrogen, activating the ortho C-H bond. An internal alkyne inserts into the Rh-C bond, followed by reductive elimination and N-H coupling. Silver salts (AgSbF₆ or Ag₂CO₃) are critical as oxidants to regenerate the active Rh(III) species from Rh(I).
Oxidant: AgSbF₆ (0.1 equiv) and Cu(OAc)₂ (2.0 equiv) OR Ag₂CO₃.
Solvent: tert-Amyl alcohol or 1,4-Dioxane.
3. Step-by-Step Procedure
Loading: In a screw-cap pressure tube, combine 2-aminopyridine (0.5 mmol), internal alkyne (0.6 mmol), [RhCp*Cl₂]₂ (7.7 mg, 2.5 mol%), and AgSbF₆ (17 mg, 10 mol%).
Oxidant: Add Cu(OAc)₂ (181 mg, 1.0 mmol) to act as the terminal oxidant.
Solvent: Add tert-amyl alcohol (2.0 mL).
Reaction: Seal the tube and heat to 110°C for 16 hours.
Workup: Filter the mixture through a Celite pad to remove metal salts. Wash with CH₂Cl₂.
Purification: Concentrate the filtrate and purify via silica gel chromatography (CH₂Cl₂/MeOH gradient).
Reaction Scope Comparison
Parameter
Protocol A (Pd/Cu)
Protocol B (Rh)
Yield (Avg)
75 - 95%
60 - 85%
Functional Group Tolerance
High (-CN, -OMe, -F, -CO₂R)
Moderate (Sensitive to strong oxidants)
Regiocontrol
Perfect (C2 substitution)
High (Sterics dictate orientation)
Cost
Low (Pd is cheaper than Rh/Ag)
High (Rh/Ag are expensive)
References
Lachance, N., et al. (2005). "Synthesis of 7-azaindoles via the Pd-catalyzed reaction of 2-amino-3-iodopyridines with alkynes." Tetrahedron Letters, 46(50), 8771-8774.
Kim, Y., & Hong, S. (2015). "Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes." Chemical Communications, 51, 11202-11205. [3]
Larock, R. C., et al. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689-6690.
Popowycz, F., et al. (2003). "Synthesis of 7-azaindole derivatives: A review." Tetrahedron, 59(10), 1757-1779.
Technical Support Center: Synthesis of 2-Substituted 7-Azaindoles
Welcome to the technical support center for the synthesis of 2-substituted 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-substituted 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization at the C-2 position is crucial for the development of novel therapeutics.[1][2][3] This guide is structured to address specific challenges you may encounter during your experiments, offering explanations for experimental choices and providing validated protocols.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-substituted 7-azaindoles, providing potential causes and recommended solutions.
Low Yield or No Reaction in Palladium-Catalyzed C-2 Arylation
Question: I am attempting a direct C-2 arylation of my N-protected 7-azaindole using a palladium catalyst and an arylboronic acid, but I am observing very low yields or no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed C-2 arylations of 7-azaindoles can stem from several factors. The electronic nature of the pyridine ring in the 7-azaindole nucleus makes it electron-deficient, which can affect its reactivity compared to indole.[4] Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
Inadequate N-Protection: The choice of protecting group on the 7-azaindole nitrogen is critical. Unprotected 7-azaindole can lead to side reactions or catalyst inhibition.
Recommendation: Ensure your starting material is properly protected. While various protecting groups can be used, an N-methyl or N-sulfonyl group has been shown to be effective in promoting C-2 arylation.[1][2][5] For instance, a practical Pd-catalyzed method for the C-2 arylation of N-methyl-7-azaindole has been developed that proceeds at room temperature.[1][2][6]
Catalyst, Ligand, and Oxidant System: The combination of the palladium source, ligand, and oxidant is crucial for catalytic turnover.
Recommendation: A common and effective system for the C-2 arylation of N-methyl-7-azaindole utilizes Pd(OAc)₂, PPh₃ as the ligand, and Na₂S₂O₈ as the oxidant in an acidic medium.[1][2] The reaction is reported to be ligand, base, and solvent-specific, so careful optimization of these parameters is key.[2]
Reaction Conditions: Temperature, solvent, and the nature of the arylboronic acid can significantly impact the reaction outcome.
Recommendation: While some direct arylations require elevated temperatures, a notable advantage of the Pd(OAc)₂/PPh₃/Na₂S₂O₈ system is its operation at room temperature.[1][2][6] The reaction is tolerant to both electron-rich and electron-deficient arylboronic acids, as well as sterically hindered ortho-substituted variants.[2]
Experimental Protocol: Pd-Catalyzed C-2 Arylation of N-Methyl-7-Azaindole [1][2]
Parameter
Condition
Starting Material
N-methyl-7-azaindole
Coupling Partner
Arylboronic acid
Catalyst
Pd(OAc)₂
Ligand
PPh₃
Oxidant
Na₂S₂O₈
Solvent
Acidic Medium
Temperature
Room Temperature
Poor Regioselectivity: C-3 vs. C-2 Functionalization
Question: I am trying to achieve C-2 substitution, but I am getting a mixture of C-2 and C-3 substituted products, or predominantly the C-3 isomer. How can I improve the regioselectivity for the C-2 position?
Answer:
Controlling regioselectivity between the C-2 and C-3 positions of the 7-azaindole core is a common challenge. The C-3 position is often more nucleophilic and susceptible to electrophilic attack. Achieving selective C-2 functionalization often requires specific strategies that direct the reaction to this position.
Strategies for Enhancing C-2 Selectivity:
Directed C-H Activation: The most direct approach to C-2 functionalization is through C-H activation. The choice of catalyst and directing group (if any) is paramount.
Recommendation: For direct C-2 arylation, the palladium-catalyzed conditions mentioned previously have demonstrated high selectivity for the C-2 position of N-methyl-7-azaindole.[1][2] The reaction mechanism is believed to proceed through a concerted metalation-deprotonation pathway, favoring palladation at the C-2 position.[7]
Halogenation followed by Cross-Coupling: A reliable two-step strategy involves initial selective halogenation at the C-2 position, followed by a cross-coupling reaction.
Recommendation: While direct C-H activation is more atom-economical, this classical approach offers excellent control. You would first need to establish a robust protocol for 2-iodo- or 2-bromo-7-azaindole synthesis, followed by standard cross-coupling reactions like Suzuki-Miyaura, Stille, or Heck.[8]
Workflow for Regioselective C-2 Functionalization:
Caption: Comparison of C-2 functionalization strategies.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-substituted 7-azaindoles.
Q1: What are the advantages of using a one-pot Sonogashira coupling and cyclization for the synthesis of 2-substituted 7-azaindoles?
A1: A one-pot Sonogashira coupling followed by cyclization offers several advantages. It is a convergent and efficient method that avoids the isolation of the intermediate 2-amino-3-(alkynyl)pyridine, which can sometimes be unstable.[9] This approach streamlines the synthetic process, often leading to higher overall yields and reduced purification steps. A practical two-step procedure starting from 2-amino-3-iodopyridine has been described, where the cyclization is facilitated by potassium tert-butoxide in the presence of 18-crown-6.[9]
Q2: Are protecting groups always necessary for the synthesis of 2-substituted 7-azaindoles?
A2: While many synthetic routes employ N-protection to prevent side reactions and improve yields, protecting-group-free syntheses are highly desirable for their efficiency.[10] Some methods, such as certain silver-catalyzed intramolecular cyclizations of acetylenic free amines, can proceed without the need for N-protection.[10] However, for many cross-coupling reactions, particularly those involving organometallic reagents, N-protection is crucial for achieving good results.[5][11]
Q3: How does the electronic nature of the pyridine ring in 7-azaindole affect its reactivity in C-H functionalization reactions?
A3: The electron-deficient nature of the pyridine ring in 7-azaindole significantly influences its reactivity.[4] This property can make some classical indole synthetic methods less effective.[4] However, it also opens up unique avenues for functionalization. For instance, the development of palladium-catalyzed C-H activation methods has provided powerful tools for the direct and selective introduction of substituents at various positions of the azaindole core.[4][12]
Q4: What are some common challenges in the purification of 2-substituted 7-azaindoles?
A4: The purification of 2-substituted 7-azaindoles can sometimes be challenging due to their polarity and potential for poor solubility in common chromatographic solvents.[13] In some cases, a basic workup followed by recrystallization can be an effective purification strategy, taking advantage of the limited solubility of the product and minimal formation of insoluble side-products.[13]
Q5: Can C-2 functionalization be achieved in the presence of other reactive functional groups on the 7-azaindole core?
A5: Yes, several methods have been developed that demonstrate good functional group tolerance. For example, palladium-catalyzed direct C-2 arylation has been shown to be compatible with bromo-substituents at other positions on the 7-azaindole ring, allowing for sequential functionalization.[1] This chemoselectivity is highly valuable for the synthesis of multi-substituted 7-azaindole derivatives.[1][2]
Logical Flow of a Typical Synthesis and Potential Pitfalls:
Caption: A common synthetic pathway and associated troubleshooting points.
References
Das, K., & Jeganmohan, M. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5718–5721. [Link]
Das, K., & Jeganmohan, M. (2013).
Das, K., & Jeganmohan, M. (2013). Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. Organic Letters, 15(22), 5718-21.
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
Andrade, C. K. Z., & Pinho, V. D. (2018).
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (n.d.). ResearchGate. [Link]
Synthesis of Azaindoles. (n.d.). ResearchGate. [Link]
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152. [Link]
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. (n.d.). ResearchGate. [Link]
Gyárfás, P., et al. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 31(04), 363-367. [Link]
Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(34), 6649-6653. [Link]
Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. (n.d.). ResearchGate. [Link]
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Aren. (n.d.). Rsc.org. [Link]
Popowycz, F., Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19955–19989. [Link]
Ray, J. A., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 213–218. [Link]
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. [Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. [Link]
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (n.d.). Royal Society of Chemistry. [Link]
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]
Selmer-Olsen, S. M. E. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian Research Information Repository. [Link]
Cohen, D. T., & Scheidt, K. A. (2016). Azaindole Synthesis Through Dual Activation Catalysis with N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 55(28), 8043–8047. [Link]
Ray, J. A., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]
One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. (2025). Asian Journal of Organic Chemistry, 14(1). [Link]
Singh, K. J., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(9), 3446–3451. [Link]
General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. (n.d.). ResearchGate. [Link]
Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. (2019). RUN - UNL Repository. [Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). ChemRxiv. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). ChemRxiv. [Link]
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. (n.d.). Royal Society of Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 7-Azaindole Synthesis OptimizationTopic: High-Yield Synthesis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
Ticket ID: CHEM-SUP-7AZA-001
Executive Summary: The "Steric-First" Strategy
The synthesis of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine presents two distinct chemical challenges that frequently degrade yield:
Steric Hindrance: The bulky tert-butyl group at C2 inhibits efficient ring closure if not introduced early or under forcing conditions.
Regioselectivity: The 7-azaindole scaffold contains two nucleophilic nitrogens (N1-pyrrole and N7-pyridine). Incorrect alkylation conditions often lead to N7-quaternization (pyridinium salt formation) rather than the desired N1-methylation.
Our Recommended Protocol:
We advise a "Build-then-Methylate" workflow. Attempting to install the tert-butyl group onto a pre-methylated 7-azaindole core via lithiation is chemically inefficient due to the incompatibility of tert-butyl electrophiles with nucleophilic displacement (E2 elimination dominance). Instead, construct the 2-tert-butyl scaffold via Sonogashira coupling, then perform a controlled N1-methylation.
Part 1: Optimized Synthetic Workflow
The following pathway prioritizes intermediate stability and regiocontrol.
Figure 1: The "Build-then-Methylate" pathway minimizes steric clashes during the ring-closing phase and ensures N1 selectivity in the final step.
Part 2: Step-by-Step Protocol & Troubleshooting
Step 1: The Sonogashira Coupling & Cyclization
Objective: Construct the 2-(tert-butyl)-7-azaindole core.
The Protocol:
Reagents: 2-amino-3-iodopyridine (1.0 equiv), 3,3-dimethyl-1-butyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv) in DMF or NMP.
Condition: Heat to 50–60°C under Argon.
Cyclization Trigger: Once the coupling is complete (monitored by TLC/LCMS), add a strong base (KOtBu, 2.0 equiv) and heat to 80°C to force the ring closure.
Why this fails (and how to fix it):
Symptom
Probable Cause
Corrective Action
Stalled Reaction (Coupling)
The tert-butyl alkyne is bulky and volatile. It may escape the headspace or fail to undergo transmetallation.
Use a Sealed Tube: Perform the reaction in a pressure vial to keep the alkyne in the solution phase. Catalyst Switch: If Pd(PPh₃)₂ is sluggish, switch to Pd(dppf)Cl₂ , which is more robust for sterically demanding couplings [1].
Incomplete Cyclization
The amino group is not nucleophilic enough to close onto the bulky alkyne.
Base Spike: Standard Et₃N is often too weak for the cyclization step. Add KOtBu (Potassium tert-butoxide) or Cs₂CO₃ after the initial coupling is finished to drive the 5-endo-dig cyclization [2].
Homocoupling (Diyne)
Presence of Oxygen.
Degas Rigorously: Sparge solvents with Argon for 15 mins. Oxidative homocoupling of the alkyne consumes your reagent.
Step 2: Regioselective N-Methylation
Objective: Methylate N1 (Pyrrole) without touching N7 (Pyridine).
The Protocol:
Reagents: Intermediate A (1.0 equiv), NaH (60% dispersion, 1.2 equiv), MeI (1.1 equiv).
Solvent: Anhydrous DMF or THF.
Procedure:
Cool solution of Intermediate A to 0°C .
Add NaH portion-wise. Wait for H₂ evolution to cease (formation of the sodium salt).
Add MeI dropwise at 0°C.
Warm to Room Temperature (RT) only after 30 mins.
Critical Mechanism:
7-Azaindole has a pKa of ~13 (pyrrole NH). N7 (pyridine) is basic.
Scenario A (Weak Base/Neutral): If you use MeI without a strong base, the most nucleophilic site is the N7 pyridine nitrogen , leading to a quaternary salt (yield loss).
Scenario B (Strong Base - Recommended): Using NaH deprotonates N1, creating a distinct N1-anion . The negative charge resides on N1, making it vastly more nucleophilic than N7, ensuring >95% regioselectivity [3].
Part 3: Data & Validation (Self-Check)
Use the following markers to validate your intermediate and final product.
Feature
Intermediate (NH)
Target (N-Me)
Validation Check
1H NMR (N-H)
Broad singlet ~11-12 ppm
ABSENT
If signal persists, methylation failed.
1H NMR (N-Me)
Absent
Singlet ~3.8-4.0 ppm
Distinct shift from C-Me signals.
1H NMR (C3-H)
Doublet/Singlet ~6.2 ppm
Singlet ~6.3 ppm
Confirm 7-azaindole ring integrity.
LCMS (pH 3)
[M+H]+
[M+H]+
Watch for [M+Me]+ peaks. If you see M+15 (salt), you alkylated N7.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I start with 2-amino-3-iodopyridine, methylate it to 2-(methylamino)-3-iodopyridine, and then do the Sonogashira?
Technical Answer: Yes, but it is risky. Methylating the amine starting material often results in a mixture of mono-methylated, bis-methylated, and ring-nitrogen methylated products. Purifying 2-(methylamino)-3-iodopyridine is difficult. The "Indole-First" route described above avoids this separation nightmare.
Q2: I am seeing a highly polar byproduct that doesn't move on TLC. What is it?
Diagnosis: This is likely the N7-methylated pyridinium salt . This happens if your deprotonation was incomplete (wet NaH or old reagents) or if you added MeI too fast at room temperature.
Recovery: These salts are often dead-ends. Ensure anhydrous conditions to favor the anionic N1 pathway.
Q3: Why not use C-H activation on 1-methyl-7-azaindole?
Technical Answer: While C2-lithiation is possible, reacting a lithiated species with a tert-butyl halide (e.g., t-BuBr) fails due to steric bulk and elimination side reactions. You would need to react with a pivaloyl source (like pivalonitrile) and then reduce the carbonyl, which adds 2-3 extra steps and reduces overall yield [4].
Q4: Can I use microwave irradiation?
Technical Answer: Yes. For Step 1 (Sonogashira/Cyclization), microwave heating at 100°C for 30-60 minutes in the presence of a base (like DBU or KOtBu) can significantly boost the yield of the cyclization step, which is often the bottleneck due to the tert-butyl group's steric hindrance.
References
Leboho, T. C., et al. (2014).[1] "The synthesis of 2- and 3-aryl-substituted 7-azaindoles." Beilstein Journal of Organic Chemistry, 10, 2502–2509.
Yum, E. K., et al. (2012). "Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles." Synlett, 23(10), 1509-1514.
L'Heureux, A., et al. (2004).[2] "Synthesis of functionalized 7-azaindoles via directed ortho-metalations." Tetrahedron Letters, 45(11), 2317-2319.
Song, J. J., et al. (2002). "A practical synthesis of 7-azaindole." Journal of Organic Chemistry, 67(11), 3924-3926.
Technical Support Center: Optimization of Suzuki Coupling for 7-Azaindole Derivatives
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 7-azaindole derivatives. This guide is designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 7-azaindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies for this important class of compounds. The unique electronic properties of the 7-azaindole scaffold can present specific challenges, but with careful consideration of reaction parameters, these hurdles can be overcome to achieve high yields and product purity.
The following sections are structured in a question-and-answer format to directly address common issues encountered in the lab.
Troubleshooting Guide
Low or No Product Yield
Question 1: My Suzuki coupling reaction with a 7-azaindole derivative is resulting in low to no yield of the desired product. What are the most likely causes and how can I address them?
Answer:
Low or no yield in a Suzuki coupling with 7-azaindole derivatives is a frequent issue that can typically be traced back to several key factors. The nitrogen atom in the pyridine ring of the 7-azaindole nucleus can influence the catalytic cycle, sometimes acting as a ligand and inhibiting the palladium catalyst.[1][2]
Here’s a systematic approach to troubleshooting:
Catalyst and Ligand Integrity:
Catalyst Activity: Palladium(II) precatalysts require reduction to the active Pd(0) species.[3] If you are using a Pd(II) source like Pd(OAc)₂, this in-situ reduction can be inefficient. Consider switching to a pre-formed Pd(0) source such as Pd(PPh₃)₄ or a more advanced precatalyst system like a Buchwald precatalyst, which can form the active catalyst more reliably.[3] Some sources of Pd(0), like Pd₂(dba)₃, can degrade over time, so ensure your catalyst is from a reliable and fresh source.[3][4]
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by atmospheric oxygen, which renders them unable to coordinate to the palladium center.[3] Always use fresh ligands or those that have been stored under an inert atmosphere.
Reaction Conditions:
Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[3] It is crucial to thoroughly degas your reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by employing several freeze-pump-thaw cycles.[3]
Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[3] If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may be beneficial. However, for some 7-azaindole systems, milder conditions may be necessary to prevent degradation.
Reagent Purity and Stoichiometry:
Solvent and Base Purity: Ensure that your solvents are anhydrous (if the protocol demands it) and properly degassed.[3] The purity of the base is also critical for the reaction's success.[3]
Boronic Acid/Ester Quality: Boronic acids can be unstable and undergo protodeboronation, especially under aqueous basic conditions.[5][6] Using a more stable boronic ester, such as a pinacol ester, can often mitigate this issue.[4][6]
A systematic screening of these parameters is often the most effective approach to identifying the optimal conditions for your specific 7-azaindole derivative.
Side Product Formation
Question 2: I am observing significant amounts of side products, such as dehalogenated starting material and homocoupled boronic acid. How can I minimize these?
Answer:
The formation of dehalogenated and homocoupled products points to specific, competing reaction pathways that can be suppressed by adjusting your reaction conditions.
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[7]
Mechanism: The primary cause is often the formation of a palladium-hydride (Pd-H) species.[7] Potential sources of the hydride include amine bases or alcohol solvents.[3][4]
Troubleshooting:
Base Selection: If you are using an amine-based or hydroxide base, consider switching to a non-coordinating inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][8]
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[9]
N-H Containing Heterocycles: For 7-azaindoles with an unprotected N-H group, deprotonation by a strong base can increase the electron density of the ring system, making it more susceptible to certain side reactions. Protecting the N-H group can sometimes suppress dehalogenation.[7]
Homocoupling: This side reaction involves the coupling of two boronic acid molecules.
Mechanism: The presence of oxygen is a major contributor to homocoupling.[3][4] It can also be more prevalent when using Pd(II) precatalysts, as the in-situ reduction to Pd(0) can consume some of the boronic acid.[3]
Troubleshooting:
Rigorous Degassing: As with low yield issues, ensure your degassing procedure is thorough to eliminate oxygen.[3]
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can help minimize homocoupling that arises from the reduction of a Pd(II) precatalyst.[3]
The following workflow can guide your troubleshooting process for side product formation:
Caption: Troubleshooting workflow for side product formation.
Frequently Asked Questions (FAQs)
Question 3: Which palladium catalyst and ligand combination is generally best for the Suzuki coupling of 7-azaindole derivatives?
Answer:
There is no single "best" catalyst-ligand system, as the optimal choice is highly dependent on the specific 7-azaindole substrate and the coupling partner. However, some general guidelines can be followed:
For electron-rich 7-azaindoles or less reactive aryl chlorides: Electron-rich and bulky phosphine ligands are often beneficial as they promote the oxidative addition step.[4] Ligands like SPhos and XPhos, often used in Buchwald-Hartwig amination, have shown great success in challenging Suzuki couplings.[10]
General-purpose systems: For many standard Suzuki couplings involving aryl bromides or iodides, combinations like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ can be effective starting points.[11]
Screening is key: The most reliable method for identifying the best system is to perform a ligand screen. Many suppliers offer kits for this purpose.[4]
Question 4: How does the choice of base affect the reaction, and which one should I start with?
Answer:
The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[8] The effectiveness of a base is often linked to the solvent system.
Common Inorganic Bases:
Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and often effective, especially in biphasic solvent systems like toluene/water or dioxane/water.[8] Cesium carbonate is a stronger base and can be more effective for challenging couplings.[12]
Phosphates (K₃PO₄): This is another strong base that is often successful when carbonates fail. It is typically used in anhydrous organic solvents.[8]
A good starting point for screening is to test K₂CO₃ in a dioxane/water mixture and K₃PO₄ in anhydrous dioxane.
Base
Typical Solvent System
Relative Strength
Notes
K₂CO₃
Dioxane/H₂O, Toluene/H₂O
Moderate
A good first choice for many systems.
Cs₂CO₃
Dioxane/H₂O, Toluene/H₂O
Strong
Often improves yields for difficult couplings.[12]
K₃PO₄
Anhydrous Dioxane, Toluene
Strong
Effective in anhydrous conditions.
KF
Anhydrous THF
Mild
Useful for substrates with base-labile functional groups.[11]
Question 5: What is the role of the solvent, and are there any "green" alternatives?
Answer:
The solvent's role is multifaceted; it needs to dissolve the reactants, facilitate the interaction between aqueous and organic phases (if applicable), and stabilize the catalytic species.[9][13]
Common Solvents: Polar aprotic solvents are most frequently used.[9]
DMF/DMAc: Their higher boiling points are advantageous for less reactive substrates that require higher temperatures.[9]
Green Chemistry Approaches: There is a growing interest in using more environmentally friendly solvents. Protic solvents, including water and ethanol, have been successfully employed, particularly for nitrogen-containing heterocycles.[13] A mixture of ethanol and water can be an excellent starting point for developing a more sustainable process.
Question 6: My reaction mixture turns black. Is this a problem?
Answer:
The formation of a black precipitate, often referred to as "palladium black," indicates the precipitation of metallic palladium from the solution.[4] This is a form of catalyst decomposition and can lead to a significant drop in catalytic activity.
Causes:
Insufficient Ligand: The ligand stabilizes the palladium nanoparticles and keeps them in the catalytic cycle. An inadequate ligand-to-palladium ratio can lead to aggregation and precipitation.[3]
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[3]
Inadequate Mixing: Poor stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.[3]
Solutions:
Optimize Ligand:Pd Ratio: Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and catalyst.[3]
Moderate Temperature: If possible, run the reaction at the lowest temperature that provides a reasonable reaction rate.
Ensure Vigorous Stirring: This is especially important in biphasic systems to maintain a homogeneous mixture.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole
This protocol provides a robust starting point for optimization.
Materials:
Halogenated 7-azaindole (1.0 equiv)
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
Phosphine ligand (e.g., SPhos, 2-10 mol%)
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated 7-azaindole, the boronic acid/ester, and the base.
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times.
In a separate vial, under an inert atmosphere, prepare a solution of the palladium precatalyst and the ligand in a small amount of the reaction solvent.
Add the catalyst/ligand solution to the reaction flask via syringe, followed by the remaining solvent.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Caption: Standard experimental workflow for Suzuki coupling.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
This reference is not available.
Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
Das, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
Muthipeedika, N. J., et al. (2017). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
This reference is not available.
Tundel, R. E., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
Métivier, J., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
This reference is not available.
Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
This reference is not available.
This reference is not available.
This reference is not available.
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
A Comparative Guide to 2-Substituted 1-Methyl-7-Azaindoles as Kinase Inhibitors: A Focus on p38 MAPK and VEGFR-2
In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors.[1] Its unique electronic properties and abi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors.[1] Its unique electronic properties and ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an attractive starting point for medicinal chemistry campaigns.[2] This guide provides an in-depth comparative analysis of 2-substituted 1-methyl-7-azaindoles, focusing on their structure-activity relationships (SAR) as inhibitors of two key kinases implicated in a range of pathologies: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices, supported by experimental data and detailed protocols, to empower the design of next-generation kinase inhibitors.
The Rationale for Targeting p38 MAPK and VEGFR-2 with a Common Scaffold
The decision to explore the dual inhibitory potential of a single chemical scaffold against p38 MAPK and VEGFR-2 is rooted in the significant roles these kinases play in disease progression. p38 MAPK is a key mediator of the inflammatory response and is implicated in autoimmune diseases and cancer.[3] VEGFR-2 is a primary driver of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] A multi-targeted approach, inhibiting both inflammation and angiogenesis, presents a compelling therapeutic strategy. The 7-azaindole core, with its inherent kinase-binding properties, provides a versatile platform for developing inhibitors with tailored selectivity profiles.
Structure-Activity Relationship (SAR) of 2-Substituted 1-Methyl-7-Azaindoles
The substitution at the 2-position of the 1-methyl-7-azaindole core has a profound impact on both the potency and selectivity of these compounds as kinase inhibitors. The following sections dissect the SAR for p38 MAPK and VEGFR-2, drawing on available data to highlight key trends.
Core Scaffold and Binding Mode
The 1-methyl-7-azaindole scaffold typically binds to the ATP-binding site of kinases. The nitrogen at position 7 and the N-H of the pyrrole ring form bidentate hydrogen bonds with the hinge region of the kinase.[2] Methylation at the N1 position can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also impact the orientation of the molecule within the binding pocket.
Caption: Core 1-Methyl-7-Azaindole scaffold and its key interactions with the kinase hinge region.
Impact of 2-Position Substituents on p38 MAPK and VEGFR-2 Inhibition
2-Substituent (R)
General Structure
p38 MAPK IC50 (nM)
VEGFR-2 IC50 (nM)
Key SAR Insights
Aryl Groups (e.g., Phenyl, Pyridyl)
1-methyl-2-aryl-7-azaindole
Varies
Often potent
Aryl groups can occupy a hydrophobic pocket adjacent to the ATP-binding site. Substitution patterns on the aryl ring are critical for optimizing potency and selectivity. Electron-withdrawing or donating groups can modulate the electronic properties and binding affinity.
Small Alkyl Groups (e.g., Methyl, Ethyl)
1-methyl-2-alkyl-7-azaindole
Generally less potent
Generally less potent
Smaller alkyl groups may not provide sufficient interactions to achieve high potency.
Amide/Urea Moieties
1-methyl-2-(amide/urea)-7-azaindole
Can be potent
Can be potent
These groups can form additional hydrogen bonds with the kinase, enhancing binding affinity. The nature of the groups attached to the amide or urea is crucial for activity.
Heterocycles
1-methyl-2-heterocyclyl-7-azaindole
Varies
Varies
The choice of heterocycle and its substitution pattern can significantly impact potency and selectivity by accessing different regions of the binding pocket.
Note: The IC50 values are generalized from various sources and should be interpreted as indicative rather than absolute comparative values due to differing experimental conditions across studies.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of 2-substituted 1-methyl-7-azaindoles and for in vitro kinase inhibition assays.
Synthesis of 2-Substituted 1-Methyl-7-Azaindoles
The synthesis of the target compounds can be achieved through a multi-step sequence, starting from readily available 2-amino-3-picoline.
Caption: General synthetic workflow for 2-substituted 1-methyl-7-azaindoles.
Step 1: Protection of the Amino Group
Dissolve 2-amino-3-picoline in a suitable solvent (e.g., dichloromethane).
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
Stir the reaction at room temperature until completion (monitor by TLC).
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
Step 2: N-Methylation of the 7-Azaindole Nitrogen
Dissolve the protected 2-amino-3-picoline in a polar aprotic solvent (e.g., DMF).
Add a strong base (e.g., sodium hydride) at 0°C.
After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature.
Quench the reaction with water and extract the product with a suitable organic solvent.
Purify the product by column chromatography.
Step 3: Regioselective Halogenation at the 2-Position
Dissolve the N-methylated intermediate in a suitable solvent (e.g., chloroform).
Add a halogenating agent (e.g., N-bromosuccinimide for bromination) portion-wise at 0°C.
Stir the reaction at room temperature until completion.
Work up the reaction and purify the 2-halo-1-methyl-7-azaindole derivative.
Step 4: Introduction of the 2-Substituent via Cross-Coupling
In a reaction vessel, combine the 2-halo-1-methyl-7-azaindole, a suitable boronic acid or stannane derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).
Add a suitable solvent system (e.g., toluene/ethanol/water).
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
Cool the reaction, perform an aqueous workup, and purify the coupled product by column chromatography.
Step 5: Deprotection of the Amino Group
Dissolve the coupled product in a suitable solvent.
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
Stir the reaction at room temperature.
Neutralize the reaction and extract the final product.
Purify the 2-substituted 1-methyl-7-azaindole by chromatography or recrystallization.
In Vitro Kinase Inhibition Assays
The following protocols describe standard methods for determining the in vitro inhibitory activity of compounds against p38 MAPK and VEGFR-2.
p38 MAPK Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute recombinant active p38α kinase and a suitable substrate (e.g., ATF-2) in kinase buffer. Prepare the ATP solution.
Reaction Initiation: In a 384-well plate, add the test compound or DMSO (vehicle control). Add the diluted p38α enzyme and incubate. Initiate the kinase reaction by adding the substrate/ATP mixture.
Reaction Termination and Detection: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
Data Analysis: Record the luminescence signal. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.
VEGFR-2 Inhibition Assay (Example using a Luminescence-Based Assay)
Plate Preparation: Coat a 96-well plate with a suitable substrate (e.g., poly(Glu, Tyr)).
Reaction Mixture: Prepare a master mix containing kinase buffer, ATP, and the test compound at various concentrations.
Kinase Reaction: Add recombinant human VEGFR-2 to the wells to initiate the reaction. Incubate at 30°C.
Detection: After incubation, add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-substituted 1-methyl-7-azaindole scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. The strategic modification of the 2-position allows for the fine-tuning of activity against key targets such as p38 MAPK and VEGFR-2. This guide has provided a framework for understanding the SAR of this important class of compounds, supported by detailed experimental protocols.
Future research in this area should focus on generating more comprehensive and directly comparable data for a series of 2-substituted 1-methyl-7-azaindoles against a panel of kinases, including p38 and VEGFR-2. Such studies will be invaluable for elucidating the subtle structural requirements for achieving high potency and selectivity, ultimately paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC. [Link]
Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. PMC. [Link]
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry. [Link]
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Semantic Scholar. [Link]
Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. The Journal of Organic Chemistry. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Regioselective synthesis of C2-substituted 7-azaindoles. ResearchGate. [Link]
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI. [Link]
Dual VEGFR-2 and EGFRT790M inhibitors of phenyldiazenes: anticancer evaluations, ADMET, docking, design and synthesis. PMC. [Link]
IC50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. ResearchGate. [Link]
QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors. ResearchGate. [Link]
The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. [Link]
New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. [Link]
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link]
comparative analysis of different synthetic routes to 7-azaindoles
A Senior Application Scientist's Guide to the Synthesis of 7-Azaindoles: A Comparative Analysis Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileg...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Synthesis of 7-Azaindoles: A Comparative Analysis
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. As a bioisostere of indole, it often enhances physicochemical properties such as solubility and metabolic stability, while also providing an additional hydrogen bond acceptor, which can lead to improved binding affinity and potency of drug candidates.[1] Its derivatives have shown a wide array of biological activities, including kinase inhibition and cytotoxicity, making them crucial components in the development of novel therapeutics.[2]
However, the synthesis of the 7-azaindole core presents unique challenges. The electron-deficient nature of the pyridine ring can deactivate the system towards classical electrophilic substitution-based indole syntheses, often resulting in low yields or requiring harsh reaction conditions.[2] This guide provides a comparative analysis of the primary synthetic routes to 7-azaindoles, offering insights into the mechanistic underpinnings, substrate scope, and practical considerations for each methodology. We will explore both classical and modern transition-metal-catalyzed approaches to equip researchers with the knowledge to select the optimal synthetic strategy for their specific target molecules.
Classical Approaches to 7-Azaindole Synthesis
Classical methods for indole synthesis have been adapted for the preparation of 7-azaindoles, albeit with varying degrees of success. These strategies typically involve the construction of the pyrrole ring onto a pre-existing pyridine derivative.
The Bartoli Indole Synthesis
The Bartoli synthesis has emerged as one of the most effective and flexible classical methods for preparing 7-substituted indoles and their aza-analogs.[3] The reaction involves the treatment of an ortho-substituted nitropyridine with an excess of a vinyl Grignard reagent.[4]
Causality and Mechanistic Insight: The success of the Bartoli synthesis hinges on the presence of an ortho-substituent on the nitropyridine ring. This group, particularly if sterically bulky, facilitates the key[5][5]-sigmatropic rearrangement that drives the formation of the indole nucleus.[3][4] The reaction proceeds through the initial reduction of the nitro group to a nitroso intermediate by the first equivalent of the Grignard reagent. Subsequent additions of the Grignard reagent lead to the formation of an intermediate that undergoes the sigmatropic shift, followed by cyclization and aromatization to yield the 7-azaindole core.[4]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of 7-Azaindole Analogs
Introduction: The Privileged Scaffold and the Metabolic Hurdle The 7-azaindole core is a cornerstone of modern medicinal chemistry. As a bioisostere for both indole and purine systems, it has proven to be an exceptionall...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold and the Metabolic Hurdle
The 7-azaindole core is a cornerstone of modern medicinal chemistry. As a bioisostere for both indole and purine systems, it has proven to be an exceptionally versatile scaffold, particularly in the design of kinase inhibitors.[1][2] Its unique ability to form bidentate hydrogen bonds with the hinge region of kinases has led to the development of numerous clinical candidates and approved drugs, such as the BRAF inhibitor vemurafenib.[2] However, like any privileged scaffold, its journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being metabolic stability.
Metabolic stability dictates a compound's half-life, clearance rate, and ultimately, its oral bioavailability and dosing regimen.[3][4] A compound that is rapidly metabolized by the liver will be cleared from the body too quickly to exert its therapeutic effect. Therefore, a deep, mechanistic understanding of how 7-azaindole analogs are metabolized is not just an academic exercise; it is a critical, data-driven necessity for designing effective and safe medicines.
This guide provides an in-depth comparison of the metabolic stability of various 7-azaindole analogs. We will explore the key metabolic pathways, present comparative experimental data, and detail the gold-standard protocols used to generate this crucial information, offering field-proven insights for researchers in drug discovery.
Pillar 1: Understanding the Metabolic Landscape of 7-Azaindoles
The metabolic fate of a 7-azaindole analog is primarily governed by two major enzymatic superfamilies: Cytochrome P450s (CYPs), located in the endoplasmic reticulum of hepatocytes, and cytosolic enzymes like Aldehyde Oxidase (AO).[5][6] These enzymes catalyze oxidative reactions that render the molecule more polar and susceptible to subsequent Phase II conjugation and excretion.
The most common metabolic "hot spots" on the 7-azaindole scaffold include:
C2-Position Oxidation: The carbon adjacent to the pyrrole nitrogen is particularly susceptible to oxidation, often mediated by Aldehyde Oxidase (AO).[5] This is a critical liability for many 7-azaindole series, leading to the formation of 2-oxo-7-azaindole metabolites.
Aromatic Hydroxylation: CYP enzymes frequently catalyze hydroxylation at various positions on the fused benzene ring (C4, C5, C6). The precise location is heavily influenced by the electronic effects of existing substituents.[6]
N-Dealkylation: If the pyrrole nitrogen is substituted (a common modification in many drug candidates), this site can undergo oxidative N-dealkylation.
Side-Chain Oxidation: Substituents at any position are themselves subject to metabolism (e.g., hydroxylation, dealkylation), which can also contribute significantly to the overall clearance of the molecule.
Once an oxidative handle (like a hydroxyl group) is introduced, the molecule can be rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs) to form glucuronides or sulfates, further facilitating its elimination.[6][7]
The following diagram illustrates the primary metabolic vulnerabilities of a generic 7-azaindole scaffold.
Caption: Key Phase I and Phase II metabolic pathways for 7-azaindole analogs.
Pillar 2: Comparative Stability Data & Structure-Metabolism Relationships
The true test of metabolic stability lies in empirical data. By comparing structurally related analogs in standardized in vitro assays, we can derive crucial structure-metabolism relationships (SMRs) to guide the design of more robust molecules. The following table summarizes data from published studies, highlighting how subtle structural modifications can have a profound impact on metabolic fate.
Unsubstituted C2 is a major metabolic liability via Aldehyde Oxidase (AO). Substitution at C2 effectively blocks this pathway, dramatically enhancing stability in systems containing AO.
The position of the nitrogen atom significantly alters metabolic stability. The 7-azaindole isomer shows markedly improved stability over the parent indole and other aza-isomers in HLM, suggesting it is less susceptible to CYP-mediated metabolism.
Bioisosteric replacement of the C2-carbon with nitrogen (forming an azaindazole) does not necessarily improve AO-mediated stability and can even worsen it, possibly by shifting metabolism to another site or creating a better substrate for the enzyme.
Introduction of a nitrogen atom into an aromatic ring (e.g., indole to azaindole) is a known strategy to improve metabolic stability.
This is a widely applied principle in medicinal chemistry. The nitrogen atom can alter the electron density of the ring system, making it less prone to oxidative attack by CYP enzymes.
Expert Analysis: The data clearly demonstrates that the C2-position of the 7-azaindole scaffold is a critical metabolic soft spot, particularly for AO-mediated clearance. The most effective strategy for mitigating this is direct substitution at the C2 position. Simply moving the nitrogen atom within the ring system or to an adjacent position (azaindazole) is not a guaranteed solution and must be evaluated empirically. The superior stability of the 7-azaindole isomer compared to indole highlights its value as a bioisosteric replacement for improving pharmacokinetic properties.[1][9]
Pillar 3: The Experimental Bedrock: A Protocol for Assessing Metabolic Stability
Accurate and reproducible data is the foundation of trustworthy drug discovery. The following is a detailed protocol for a liver microsomal stability assay, a high-throughput method widely used in early lead-optimization to assess Phase I metabolic stability.[10][11][12][13]
Protocol: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 7-azaindole analogs by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes and the essential cofactor, NADPH.
Materials:
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
Phosphate Buffer (100 mM, pH 7.4)
NADPH Regenerating System (or NADPH stock solution)
Test Compounds (10 mM in DMSO)
Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
Internal Standard (IS) solution in cold Acetonitrile (ACN)
Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
Preparation:
Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
Prepare the test compound plate by diluting the 10 mM DMSO stock into buffer to achieve a final incubation concentration of 1 µM. Causality: Keeping the final DMSO concentration below 0.1% is crucial to avoid inhibiting metabolic enzymes.
Prepare the NADPH solution. A regenerating system is often preferred to maintain a constant concentration throughout the incubation.
Incubation:
Add the diluted microsome solution to the wells containing the test compounds.
Pre-incubate the plate at 37°C for 5-10 minutes. Causality: This step ensures all components reach thermal equilibrium before the reaction starts.
Initiate the metabolic reaction by adding the NADPH solution to all wells simultaneously (except for negative controls). This is your T=0 minute starting point.
Sampling and Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture into a collection plate containing cold acetonitrile with a suitable internal standard.[10]
Causality: The cold acetonitrile serves two purposes: it instantly denatures the microsomal enzymes, stopping the reaction, and it precipitates proteins which would otherwise interfere with the LC-MS/MS analysis.
Sample Analysis:
Centrifuge the collection plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the peak area of the internal standard.[11]
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Plot the natural logarithm (ln) of the % remaining versus time.
Determine the slope (k) of the linear regression line.
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) [19]
Self-Validation and Controls:
Negative Control: Run a condition without NADPH. No significant compound loss should be observed, confirming the disappearance is NADPH-dependent (i.e., enzymatic).
Positive Controls: Include compounds with known metabolic fates (e.g., high-clearance verapamil, low-clearance diazepam) to validate that the microsomal batch has the expected enzymatic activity.[10]
Conclusion
The metabolic stability of 7-azaindole analogs is a complex but manageable challenge in drug discovery. A thorough understanding of the primary metabolic pathways—namely CYP-mediated oxidation and AO-mediated C2-oxidation—provides a logical framework for designing more robust compounds. As the comparative data illustrates, strategic modifications, such as substitution at the C2 position, can effectively block major clearance pathways and dramatically improve a compound's metabolic profile.[5]
By employing standardized, high-fidelity in vitro assays like the liver microsomal stability protocol detailed here, researchers can generate the critical data needed to build robust structure-metabolism relationships. This data-driven approach empowers medicinal chemists to rationally design next-generation 7-azaindole analogs with optimized pharmacokinetic properties, ultimately increasing the probability of advancing these promising therapeutic agents to the clinic and beyond.
References
Metabolic Stability Assays. Merck Millipore.
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736.
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9).
A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm (RSC Publishing).
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
Gautam, L. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
Hepatocyte Stability Assay. Creative Bioarray.
Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC - NIH.
Protocol for the Rat Hepatocyte Stability Assay. ResearchGate.
Bandarage, U. K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Journal of Medicinal Chemistry, 60(3), 1243-1255.
Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs.
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate.
Microsomal Clearance/Stability Assay. Domainex.
Okaniwa, M. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(7), 805-813.
Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. (2010). American Pharmaceutical Review.
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636.
Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. (2025). ResearchGate.
Metabolic stability in liver microsomes. Mercell.
Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate.
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
Helfer, A., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis, 13(1), 74-90.
Galbraith, S. J. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(12), 5607-5621.
Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. ResearchGate.
Bioactivation of an Azaindole Derivative to a Reactive Imine Methide Intermediate. ResearchGate.
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC.
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry, 15(24), 2309-2323.
Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747.
Podgorski, M. N., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301371.
Human Liver Cytosol Stability of 7-Azaindole and 7-Azaindazole Analogues. ResearchGate.
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(24), 6445-6449.
How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. ResearchGate.
Application of Bioisosteres in Drug Design. (2012). Journal of Medicinal Chemistry, 55(12), 5607-5621.
A Guide to the Safe Disposal of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring th...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1015632-63-3), a heterocyclic compound utilized in various research applications.
This guide is structured to provide clear, actionable steps for laboratory personnel, grounded in the principles of chemical safety and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from related pyrrolopyridine derivatives, 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine should be handled as a hazardous substance.
Prevents skin contact, as related compounds are known to cause skin irritation.[1][2]
Protective Clothing
A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.
Minimizes contamination of personal clothing.
Respiratory Protection
If handling outside of a certified chemical fume hood or if aerosol generation is possible, a full-face respirator with appropriate cartridges should be used.
Protects against inhalation of potentially harmful vapors or aerosols, as related compounds may cause respiratory irritation.[2]
II. Segregation and Collection of Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This prevents dangerous reactions and ensures that waste is disposed of in the most appropriate and environmentally sound manner.
Step-by-Step Waste Collection Protocol:
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene - HDPE). The label should include:
The full chemical name: "2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine"
The CAS Number: "1015632-63-3"
The words "Hazardous Waste"
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, dead tree for environmental hazard).
Collect the Waste:
Pure Compound/Residues: Carefully transfer any unwanted solid material into the designated waste container using a dedicated spatula or scoop.
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated labware, must also be placed in the hazardous waste container.
Solutions: If the compound is in a solvent, collect it in a separate, clearly labeled liquid waste container. Do not mix with incompatible waste streams.
Container Management:
Keep the waste container securely closed when not in use.
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from heat, sparks, and open flames.[3][4]
Ensure secondary containment is in place to capture any potential leaks.
III. Disposal Pathway
The disposal of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine must be conducted through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Key Disposal Steps:
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions based on local, state, and federal regulations.
Arrange for Pickup: Schedule a pickup of the hazardous waste container with your EHS office. Ensure all labeling is correct and the container is securely sealed.
Professional Disposal: The recommended method for the final disposal of this type of organic chemical waste is high-temperature incineration in a facility equipped with flue gas scrubbing.[1][5] This ensures the complete destruction of the compound and prevents its release into the environment.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section I.
Contain the Spill:
Small Spills: For small spills of the solid material, carefully wipe up with an absorbent material (e.g., cloth, fleece) and place it in the designated hazardous waste container.
Larger Spills: For larger spills, use an inert absorbent material, such as vermiculite or sand, to cover the spill.
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
By adhering to these rigorous disposal procedures, researchers can ensure they are not only compliant with safety regulations but are also upholding their ethical responsibility to protect themselves, their colleagues, and the environment.
References
Material Safety Data Sheet for PYRIDINE. (2011). J.T. Baker. [Link]
tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate. U.S. Environmental Protection Agency, CompTox Chemicals Dashboard. [Link]